molecular formula C10H8O2 B1640214 2-Methylbenzofuran-5-carbaldehyde

2-Methylbenzofuran-5-carbaldehyde

Cat. No.: B1640214
M. Wt: 160.17 g/mol
InChI Key: XHNZTDLRVWGECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzofuran-5-carbaldehyde (CAS 204584-97-4) is a high-value benzofuran derivative supplied for research and development purposes. This compound features a carbaldehyde functional group attached to a 2-methylbenzofuran scaffold, with a molecular formula of C 10 H 8 O 2 and a molecular weight of 160.17 g/mol [ ]. Benzofuran derivatives are a significant class of heterocyclic compounds in organic and medicinal chemistry, recognized for their broad spectrum of biological activities. Researchers utilize these scaffolds in the design of novel pharmacologically active molecules, with documented applications in the development of antimicrobial, anti-inflammatory, antioxidant, and cytotoxic agents [ ]. Beyond pharmaceuticals, benzofuran derivatives also show promise in material science, particularly in the development of organic light-emitting diodes (OLEDs) and blue-light emitting materials [ ]. This compound serves as a versatile building block in organic synthesis. Its key physical properties include a predicted density of approximately 1.193 g/cm³ and a boiling point near 274.5°C at 760 mmHg [ ]. Safety Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C10H8O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-6H,1H3

InChI Key

XHNZTDLRVWGECR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C=CC(=C2)C=O

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C=O

Origin of Product

United States

Foundational & Exploratory

2-Methylbenzofuran-5-carbaldehyde synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Methylbenzofuran-5-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

2-Methylbenzofuran-5-carbaldehyde is a pivotal intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The benzofuran scaffold is a common motif in a multitude of biologically active natural products and synthetic pharmaceuticals, exhibiting anti-tumor, antibacterial, and anti-inflammatory properties.[1] The aldehyde functionality at the C5 position serves as a versatile chemical handle, enabling a wide range of subsequent transformations such as condensations, oxidations, and reductive aminations, making it an indispensable building block for drug discovery and development.[2] This guide provides a comprehensive technical overview of the primary synthetic pathways to 2-Methylbenzofuran-5-carbaldehyde, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the methodologies for researchers, chemists, and drug development professionals.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of 2-Methylbenzofuran-5-carbaldehyde can be approached from two fundamentally different retrosynthetic perspectives. The choice of strategy is often dictated by the availability of starting materials, scalability requirements, and desired substitution patterns on the benzofuran core.

  • Strategy A: Late-Stage Formylation. This approach involves the initial synthesis or procurement of the 2-methylbenzofuran core, followed by the introduction of the aldehyde group at the C5 position via electrophilic aromatic substitution. This is often the most direct route if the parent heterocycle is readily available.

  • Strategy B: Convergent Ring Synthesis. In this strategy, the benzofuran ring is constructed from acyclic or simpler cyclic precursors that already contain the aldehyde functionality or a latent equivalent. This method offers greater flexibility for synthesizing more complex, substituted analogues.

cluster_A Strategy A: Late-Stage Formylation cluster_B Strategy B: Convergent Ring Synthesis Target 2-Methylbenzofuran-5-carbaldehyde A_step Formylation (e.g., Vilsmeier-Haack) Target->A_step C-H Functionalization B_step Ring-Forming Annulation (e.g., Claisen, Pd-Coupling) Target->B_step Ring Construction A1 2-Methylbenzofuran A_step->A1 B1 Substituted Phenol (e.g., from Vanillin) B2 Acetylene Partner B_step->B1 B_step->B2 cluster_1 Reagent Formation cluster_2 Electrophilic Substitution cluster_3 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Benzofuran 2-Methylbenzofuran Sigma Sigma Complex Benzofuran->Sigma Attack on Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium Elimination Aldehyde 2-Methylbenzofuran-5-carbaldehyde Iminium->Aldehyde H₂O Workup

Caption: Workflow of the Vilsmeier-Haack Formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure adapted from established methodologies for formylating heterocyclic systems. [3][4] Materials:

  • 2-Methylbenzofuran (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium acetate solution

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of DMF in the chosen solvent to 0 °C.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF solution over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes.

  • Substrate Addition: Add a solution of 2-Methylbenzofuran in the same solvent dropwise to the Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Add a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the iminium intermediate. Stir vigorously until the hydrolysis is complete (typically 1-2 hours).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methylbenzofuran-5-carbaldehyde.

Data Summary: Vilsmeier-Haack Reaction Parameters
ParameterConditionRationale / Causality
Solvent Anhydrous DCE or DCMInert solvent required to prevent reaction with the Vilsmeier reagent.
Temperature 0 °C (reagent formation), 60-80 °C (reaction)Low temperature for controlled formation of the electrophile; heating to drive the electrophilic substitution.
Stoichiometry Excess DMF, slight excess POCl₃DMF acts as both reagent and solvent; excess ensures complete formation of the Vilsmeier reagent.
Workup Aqueous base (NaHCO₃, NaOAc)Crucial for the hydrolysis of the intermediate iminium salt to the final aldehyde product.
Typical Yield 70-90%Generally high-yielding for activated substrates.

Pathway II: Synthesis via Ring Formation from Phenolic Precursors

This strategy builds the benzofuran core from suitably functionalized phenols, offering a convergent and often more versatile approach for creating substituted analogs.

The Vanillin-Based Approach

A notable synthesis of a closely related analog, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde, starts from the readily available and inexpensive natural product, vanillin. [5]This pathway installs the key functional groups onto an acyclic precursor before the final ring-closing event.

Causality of Key Steps:

  • O-Propargylation: The phenolic hydroxyl group of vanillin is alkylated with propargyl bromide. This introduces the three-carbon unit that will ultimately form the furan portion of the benzofuran ring.

  • Claisen Rearrangement & Cyclization: The key step involves a cesium fluoride-mediated Claisen rearrangement. This thermal rearrangement is followed by an intramolecular hydroalkoxylation (cyclization) to construct the 2-methylbenzofuran ring system. [5]The aldehyde group from the original vanillin starting material is preserved throughout the sequence.

Vanillin Vanillin Ether Propargyl Ether Intermediate Vanillin->Ether 1. Propargyl Bromide, K₂CO₃ Product 7-methoxy-2-methyl-1- benzofuran-5-carbaldehyde Ether->Product 2. CsF-mediated Claisen Rearrangement/ Cyclization

Caption: Synthesis of a substituted 2-methylbenzofuran carbaldehyde from vanillin.

Experimental Protocol: Vanillin to Benzofuran Carbaldehyde

This protocol is based on the literature procedure for the synthesis of the 7-methoxy analog. [5] Step 1: Synthesis of 4-formyl-2-methoxyphenyl prop-2-yn-1-yl ether (Propargyl Ether)

  • To a solution of vanillin (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃) (1.5 eq).

  • Add propargyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the propargyl ether.

Step 2: Synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde

  • Dissolve the propargyl ether intermediate (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-diethylaniline).

  • Add cesium fluoride (CsF) (2.0 eq).

  • Heat the mixture under reflux (approx. 200-220 °C) for 3-5 hours under a nitrogen atmosphere.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with dilute HCl to remove the solvent.

  • Wash successively with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the final benzofuran carbaldehyde.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route depends on a multi-faceted analysis of efficiency, cost, scalability, and strategic goals.

MetricPathway I: Vilsmeier-HaackPathway II: Vanillin-Based
Number of Steps 1 (from 2-methylbenzofuran)2 (from vanillin)
Starting Materials 2-Methylbenzofuran, DMF, POCl₃Vanillin, Propargyl Bromide, CsF
Cost & Availability 2-Methylbenzofuran can be costly. DMF/POCl₃ are inexpensive commodities.Vanillin is a very cheap, bulk chemical. Propargyl bromide and CsF are moderately priced.
Scalability Highly scalable, common industrial process.High temperatures can be challenging for large-scale reactions.
Atom Economy Moderate; formation of phosphate byproducts.Good; primarily a rearrangement and cyclization.
Key Advantages High yield, direct, highly reliable.Starts from a very inexpensive precursor; aldehyde is pre-installed.
Key Disadvantages Requires the 2-methylbenzofuran starting material. POCl₃ is corrosive.High reaction temperatures. Leads to a substituted (7-methoxy) product.

Conclusion and Future Outlook

For the direct and efficient synthesis of 2-Methylbenzofuran-5-carbaldehyde, the Vilsmeier-Haack formylation of 2-methylbenzofuran stands out as the most robust and high-yielding pathway, particularly if the starting heterocycle is readily accessible. Its operational simplicity and scalability make it the preferred method in many industrial and academic settings.

Conversely, pathways involving ring construction from acyclic precursors , such as the vanillin-based approach, offer significant strategic advantages. They provide access to a wider range of analogues by simply modifying the starting phenol. While the specific literature route leads to a methoxy-substituted derivative, the principles of Sonogashira coupling followed by cyclization of a suitably substituted 4-hydroxy-3-halobenzaldehyde with propyne present a powerful and modular alternative for accessing the target molecule directly. [6][7] Future research will likely focus on developing more sustainable and atom-economical methods, potentially involving C-H activation and formylation using milder reagents, further enhancing the accessibility of this critical class of chemical intermediates for the advancement of pharmaceutical and materials science research.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

  • American Chemical Society. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Organic Process Research & Development.

  • Pharmaffiliates. (2026). The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery. Pharmaffiliates.

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.

  • Royal Society of Chemistry. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances.

  • Sigma-Aldrich. 2-Methylbenzofuran 96%. Sigma-Aldrich.

  • National Center for Biotechnology Information. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC.

  • ResearchGate. Synthesis of 2-(prop-1-en-2-yl)benzofuran-5-carbaldehyde. ResearchGate.

  • Organic Chemistry Portal. Benzofuran synthesis. Organic Chemistry Portal.

  • ResearchGate. (2014). Reactivity of Benzofuran Derivatives. ResearchGate.

  • Chem-Impex. 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. Chem-Impex.

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry.

  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Global Research Online.

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Innovare Academic Sciences.

  • ScienceDirect. (2008). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ScienceDirect.

  • De Gruyter. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. De Gruyter.

  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • SynArchive. Vilsmeier-Haack Formylation. SynArchive.

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.

Sources

The Rising Therapeutic Potential of 2-Methylbenzofuran-5-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active natural and synthetic compounds.[1][2][3] This technical guide focuses on the burgeoning class of 2-Methylbenzofuran-5-carbaldehyde derivatives. We delve into their synthesis, explore the diverse spectrum of their biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and analyze the critical structure-activity relationships that govern their efficacy. This document serves as a comprehensive resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic promise of these versatile molecules.

Introduction: The Benzofuran Core in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a structural motif present in numerous natural products and pharmaceutical agents.[4] Its derivatives are known to exhibit a wide array of pharmacological effects, including but not limited to, anticancer, antiviral, antifungal, and antioxidant activities.[5][6][7] The aldehyde functional group at the 5-position of the 2-methylbenzofuran core serves as a versatile synthetic handle, allowing for the creation of a diverse library of derivatives with potentially enhanced biological activities. This guide will explore the synthesis and biological evaluation of these derivatives, providing a foundation for future drug development endeavors.

Synthetic Pathways to 2-Methylbenzofuran-5-carbaldehyde Derivatives

The synthesis of 2-Methylbenzofuran-5-carbaldehyde derivatives often begins with readily available starting materials, such as vanillin. A common strategy involves the propargylation of a phenolic precursor followed by a Claisen rearrangement to construct the 2-methylbenzofuran ring system.[8] Other approaches include palladium-catalyzed coupling reactions to introduce aryl or alkyl substituents.[8]

A generalized synthetic workflow is depicted below:

G Start Starting Material (e.g., Vanillin) Step1 Protection of Functional Groups Start->Step1 Step2 Introduction of Side Chain (e.g., Propargylation) Step1->Step2 Step3 Cyclization/ Rearrangement (e.g., Claisen Rearrangement) Step2->Step3 Core 2-Methylbenzofuran-5-carbaldehyde Core Step3->Core Step4 Derivatization Reactions (e.g., Condensation, Oxidation, etc.) Core->Step4 Derivatives Library of Derivatives Step4->Derivatives

Caption: General synthetic workflow for 2-Methylbenzofuran-5-carbaldehyde derivatives.

The derivatization of the carbaldehyde group allows for the introduction of various pharmacophores, such as Schiff bases, hydrazones, and oximes, leading to a wide range of compounds for biological screening.

Spectrum of Biological Activities

Derivatives of the 2-Methylbenzofuran-5-carbaldehyde scaffold have demonstrated a remarkable breadth of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives as potent anticancer agents.[1][9][10] They have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and cervix, as well as leukemia.[1][9][10]

Mechanism of Action: A key mechanism underlying their anticancer effect is the inhibition of protein kinases crucial for cancer cell growth and survival.[1] Some derivatives have also been found to induce apoptosis in cancer cells.

Derivative TypeCancer Cell LineIC50 (µM)Reference
3-methylbenzofuran derivativeA549 (Non-small cell lung cancer)1.48[1][10]
Benzofuran-2-carboxamide derivativeA549 (Lung cancer)0.57[10]
Benzofuran-2-carboxamide derivativeHeLa (Cervical cancer)0.73[10]
Benzofuran-2-carboxamide derivativeHCT-116 (Colon cancer)0.87[10]
Antimicrobial and Antifungal Activity

The benzofuran nucleus is a component of several compounds with known antimicrobial and antifungal properties.[11][12][13] Derivatives of 2-Methylbenzofuran-5-carbaldehyde have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[11][14][15]

Structure-Activity Relationship Insights:

  • The presence of electron-withdrawing groups, such as halogens, on the benzofuran ring or on substituents has been shown to enhance antimicrobial activity.[2]

  • The formation of certain heterocyclic rings, like pyrimidinethioacetic acids, from the carbaldehyde group can lead to potent activity against both Gram-positive and Gram-negative bacteria.[16]

Derivative ClassPathogenMIC (µg/mL)Reference
Aza-benzofuran derivativeStaphylococcus aureus12.5[17][18]
Aza-benzofuran derivativeSalmonella typhimurium12.5[17][18]
Oxa-benzofuran derivativePenicillium italicum12.5[17][18]
Oxa-benzofuran derivativeColletotrichum musae12.5-25[17][18]
Anti-inflammatory Activity

Certain benzofuran derivatives have demonstrated significant anti-inflammatory properties.[12][17] This activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action: The anti-inflammatory effects of these compounds are linked to their ability to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway. Molecular docking studies have shown that these derivatives can fit well within the active site of iNOS.[17]

G LPS LPS Macrophage Macrophage LPS->Macrophage iNOS_Induction iNOS Induction Macrophage->iNOS_Induction iNOS iNOS Enzyme iNOS_Induction->iNOS NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Derivative Benzofuran Derivative Derivative->iNOS Inhibition Inflammation Inflammation NO_Production->Inflammation

Caption: Inhibition of the iNOS pathway by benzofuran derivatives.

Key Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the procedure for assessing the cytotoxicity of 2-Methylbenzofuran-5-carbaldehyde derivatives against cancer cell lines using the MTT assay.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.[1]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 50 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 1-4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial and fungal strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 24 hours at 37°C for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Perspectives and Conclusion

The 2-Methylbenzofuran-5-carbaldehyde scaffold represents a highly promising platform for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the synthetic accessibility of the core structure, make it an attractive target for medicinal chemists. Future research should focus on:

  • Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy: Evaluation of the most promising compounds in animal models of cancer, infectious diseases, and inflammation.

References

  • The Multifaceted Biological Activities of 2-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide. Benchchem.
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage.
  • Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives.
  • Structures of known 2-substituted benzofuran derivatives and... ResearchGate.
  • Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
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  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • (PDF) Benzofurans: A new profile of biological activities. ResearchGate.
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  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
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  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.
  • Synthesis and antifungal activity of benzofuran-5-ols. PubMed.
  • Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2- carboxamide derivatives. Bulgarian Chemical Communications.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.
  • Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed.
  • Mini review on important biological properties of benzofuran derivatives. MedCrave online.

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Strategic Selection of Starting Materials for 2-Methylbenzofuran-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methylbenzofuran-5-carbaldehyde represents a critical junction in the development of anti-arrhythmic agents (such as Dronedarone analogues) and advanced material precursors. While the benzofuran core is ubiquitous, the specific placement of the formyl group at the C5 position combined with a C2-methyl substituent presents a regiochemical challenge that dictates the choice of starting materials.

This guide moves beyond generic "textbook" synthesis. It analyzes the regiochemical fidelity , atom economy , and scalability of competing routes, ultimately recommending a "Constructive Strategy" (building the ring around the functionality) over a "Functionalization Strategy" (adding functionality to the ring).

Part 1: Retrosynthetic Logic & Strategy

The selection of starting materials is governed by the high reactivity of the benzofuran C3 position.

The Regioselectivity Trap

A common error in benzofuran functionalization is attempting direct formylation (Vilsmeier-Haack) on the parent 2-methylbenzofuran .

  • The Problem: Electrophilic aromatic substitution on 2-methylbenzofuran heavily favors the C3 position (the furan ring) due to the electron-donating influence of the oxygen and the methyl group.

  • The Result: Direct formylation yields predominantly 2-methylbenzofuran-3-carbaldehyde, requiring tedious separation or blocking groups to access the C5 isomer.

The Solution: The Constructive Strategy

To guarantee C5 regiochemistry, the formyl group (or its precursor) must be present on the benzene ring before the furan ring is closed. Therefore, the optimal retrosynthetic cut leads us to 4-substituted phenols .

Retrosynthesis cluster_0 Route A: Functionalization (NOT RECOMMENDED) cluster_1 Route B: Constructive (RECOMMENDED) Target TARGET 2-Methylbenzofuran-5-carbaldehyde (CAS: 19524-34-6) InterA 2-Methylbenzofuran Target->InterA Retrosynthesis InterB 4-(2-Oxopropoxy)benzaldehyde Target->InterB Retrosynthesis ResultA Major Product: 3-Formyl isomer InterA->ResultA Forward Reaction StepA Vilsmeier-Haack StartB STARTING MATERIALS 4-Hydroxybenzaldehyde + Chloroacetone InterB->StartB O-Alkylation

Figure 1: Retrosynthetic analysis comparing the flawed functionalization route against the recommended constructive route.

Part 2: The Primary Pathway (Rap-Stoermer / Williamson-Cyclization)

This protocol relies on the O-alkylation of 4-hydroxybenzaldehyde followed by intramolecular aldol condensation. It is the industry standard for scalability and cost-efficiency.

Starting Materials Specification
ComponentCAS RegistryGradeRole
4-Hydroxybenzaldehyde 123-08-0>98%Core Scaffold (Provides C5-CHO)
Chloroacetone 78-95-5>95% (Stabilized)Cyclization Partner (Provides C2-Me)
Potassium Carbonate 584-08-7Anhydrous, PowderBase for O-alkylation
Potassium Iodide 7681-11-0Reagent GradeCatalyst (Finkelstein in-situ)
Mechanistic Insight

The reaction proceeds via a Williamson Ether Synthesis to form an acyclic ether intermediate. The subsequent cyclization is an intramolecular aldol-type condensation.

  • Activation: KI converts Chloroacetone to Iodoacetone in situ (faster electrophile).

  • O-Alkylation: The phenoxide anion attacks the methylene of the ketone, forming 4-(2-oxopropoxy)benzaldehyde.

  • Cyclodehydration: Under basic or acidic conditions, the methylene protons of the ether linkage condense with the ketone carbonyl, closing the furan ring.

Step-by-Step Protocol

Note: Chloroacetone is a potent lachrymator. All operations must occur in a fume hood.

Step 1: Ether Formation

  • Charge a reaction vessel with DMF (Dimethylformamide, 5-7 vol relative to aldehyde).

  • Add 4-Hydroxybenzaldehyde (1.0 equiv) and Potassium Carbonate (1.5 - 2.0 equiv).

  • Add Potassium Iodide (0.1 equiv) to catalyze the halide exchange.

  • Heat the suspension to 60°C for 30 minutes to ensure phenoxide formation.

  • Add Chloroacetone (1.1 - 1.2 equiv) dropwise over 30 minutes. Exothermic reaction.

  • Stir at 70-80°C for 4-6 hours. Monitor by TLC/HPLC for consumption of phenol.

Step 2: Cyclization (One-Pot Variant) While the ether can be isolated, a one-pot cyclization is preferred.

  • Raise temperature to reflux (or 120-130°C in DMF).

  • Maintain heat for 2-4 hours. The base (

    
    ) is often sufficient to drive the aldol condensation.
    
  • Alternative (Acidic): If the basic cyclization is sluggish, isolate the intermediate ether and reflux in Polyphosphoric Acid (PPA) or Acetic Acid/HCl. This is often cleaner for the aldehyde functionality.

Step 3: Workup & Purification

  • Cool mixture to room temperature and pour into ice water (10x volume).

  • Extract with Ethyl Acetate (3x).

  • Wash organic layer with 5% NaOH (to remove unreacted phenol) and Brine.

  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Hexane:EtOAc 9:1).

Part 3: The High-Precision Pathway (Lithium-Halogen Exchange)

For applications requiring ultra-high purity or when the aldehyde needs to be introduced as a final step to avoid side reactions during ring construction, the 5-Bromo-2-methylbenzofuran route is superior.

Starting Materials
  • 5-Bromo-2-methylbenzofuran (Commercial or synthesized from 4-bromophenol + chloroacetone).

  • n-Butyllithium (n-BuLi) (2.5M in hexanes).

  • DMF (Anhydrous).

Protocol Logic

This method uses a Lithium-Halogen Exchange to generate a nucleophilic aryl lithium species at position 5, which then attacks DMF to install the formyl group.

Protocol:

  • Dissolve 5-Bromo-2-methylbenzofuran (1.0 equiv) in anhydrous THF under Argon/Nitrogen.

  • Cool to -78°C (Dry ice/Acetone bath). Critical Parameter: Temperature control prevents benzylic deprotonation at the C2-methyl group.

  • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins at -78°C.

  • Add anhydrous DMF (1.5 equiv) dropwise.

  • Allow to warm to 0°C over 2 hours.

  • Quench with saturated

    
     or dilute HCl.
    
  • Extract and purify.[1][2]

Part 4: Comparative Data & Decision Matrix

FeatureRoute A: 4-HBA + ChloroacetoneRoute B: 5-Bromo-Benzofuran + DMF
Regioselectivity 100% (C5) - Structural Guarantee100% (C5) - Specific Activation
Atom Economy HighModerate (Loss of Br and Li salts)
Cost Low (Commodity reagents)High (n-BuLi, cryogenic conditions)
Scalability Excellent (Multi-kg feasible)Difficult (Cryogenic limits)
Safety Profile Moderate (Chloroacetone is lachrymatory)High Risk (Pyrophoric n-BuLi)
Primary Use Case Industrial Manufacturing Lab Scale / SAR Studies

Part 5: Workflow Visualization

SynthesisWorkflow cluster_inputs Inputs cluster_reaction Reaction Cascade HBA 4-Hydroxybenzaldehyde Ether Intermediate: 4-(2-oxopropoxy)benzaldehyde HBA->Ether O-Alkylation (DMF, 60°C) CA Chloroacetone CA->Ether Base K2CO3 / KI Base->Ether Cyclization Cyclization (Aldol Condensation) Ether->Cyclization - H2O (Reflux) Output Product: 2-Methylbenzofuran-5-carbaldehyde Cyclization->Output Workup

Figure 2: Process flow for the recommended Rap-Stoermer synthesis route.

References

  • Reaction Mechanism & Catalysis

    • Handayani, S. et al. "Study of Acid Catalysis for Condensation of 4-Hydroxybenzaldehyde with Acetone." Semantic Scholar. (2014).
  • Benzofuran Synthesis Reviews

    • Kishor, M. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds."[3] Journal of Chemical and Pharmaceutical Research. (2017).

  • Vilsmeier-Haack Regioselectivity

    • "Vilsmeier-Haack Reaction: Regioselectivity in Heterocycles." Chemistry Steps.
  • Patent Literature (Analogous Synthesis)

    • "Process for preparing benzofurans."[1][4][5] European Patent EP 2388256 B1. (Describes Dronedarone intermediate synthesis via similar O-alkylation/cyclization pathways).

  • Lithium-Halogen Exchange Protocol

    • "Synthesis routes of 1-Benzofuran-5-carbaldehyde." BenchChem Synthesis Database. (Protocol for 5-bromo-benzofuran conversion).

Sources

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzofuran-5-carbaldehyde stands as a pivotal intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical landscape. Its unique structure, combining the privileged benzofuran scaffold with a reactive aldehyde functional group, makes it a valuable building block for a diverse array of biologically active compounds. This guide provides an in-depth exploration of the historical context of its discovery, the evolution of its synthesis from classical methods to modern, efficient protocols, and its applications in medicinal chemistry. Detailed experimental methodologies, supported by mechanistic insights and comparative data, are presented to offer a comprehensive resource for professionals in drug discovery and organic synthesis.

Introduction: The Significance of the Benzofuran Core

The benzofuran moiety, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[1][2] This structural motif is prevalent in numerous natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The aldehyde functional group at the 5-position of the 2-methylbenzofuran scaffold serves as a versatile chemical handle, readily participating in a variety of organic transformations such as condensations, oxidations, and reductions.[5] This reactivity is crucial for the construction of more complex drug candidates, including those targeting monoamine oxidase (MAO) for neurological disorders and various kinase inhibitors in oncology.[6]

Historical Perspective: A Postulated Genesis

While a singular, seminal publication detailing the first-ever synthesis of 2-Methylbenzofuran-5-carbaldehyde is not readily apparent in the historical literature, its discovery can be understood within the broader evolution of benzofuran chemistry. The benzofuran ring system itself was first synthesized by Perkin in 1870.[7] Following this, the development of synthetic methodologies for functionalizing this core structure became a focus of organic chemists.

Early approaches to a molecule like 2-Methylbenzofuran-5-carbaldehyde would have likely involved a two-stage process: first, the construction of the 2-methylbenzofuran core, followed by the introduction of the aldehyde group.

Stage 1: Formation of the 2-Methylbenzofuran Nucleus

Classical methods, such as the Perkin rearrangement or acid-catalyzed cyclization of appropriate precursors, would have been the go-to strategies. For instance, a plausible route could involve the reaction of a salicylaldehyde derivative with a chloroacetone, followed by cyclization.

Stage 2: Introduction of the Formyl Group

Once the 2-methylbenzofuran core was obtained, the introduction of the aldehyde at the 5-position would have likely been achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction, first reported in 1927, is a prime candidate for such a transformation.[8][9] This reaction utilizes a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) to formylate electron-rich aromatic rings.[10] The benzofuran ring system is sufficiently activated to undergo this reaction, with the substitution pattern being directed by the existing methyl group and the ring's inherent electronic properties.

Alternatively, the Reimer-Tiemann reaction, discovered in 1876, could have been employed, although it is often associated with lower yields and selectivity.[4][11][12] This reaction uses chloroform in a basic solution to generate a dichlorocarbene intermediate, which then reacts with a phenol to introduce a formyl group, primarily at the ortho position.[13][14]

Historical_Synthetic_Pathway Salicylaldehyde_Derivative Substituted Phenol 2_Methylbenzofuran 2-Methylbenzofuran Salicylaldehyde_Derivative->2_Methylbenzofuran Perkin-like Cyclization Target_Molecule 2-Methylbenzofuran- 5-carbaldehyde 2_Methylbenzofuran->Target_Molecule Vilsmeier-Haack Formylation (POCl3, DMF)

A postulated classical synthetic route to 2-Methylbenzofuran-5-carbaldehyde.

This classical approach, while foundational, often suffered from harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and moderate yields.

Modern Synthetic Strategies: Efficiency and Elegance

Contemporary organic synthesis has seen the development of far more efficient and versatile methods for constructing substituted benzofurans. These often involve transition-metal-catalyzed cross-coupling and cyclization reactions, offering higher yields, milder conditions, and greater functional group tolerance.[15][16]

A highly illustrative and efficient modern synthesis of a closely related analogue, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde, starts from the readily available natural product, vanillin.[7] This strategy can be adapted for the synthesis of 2-Methylbenzofuran-5-carbaldehyde, likely starting from 4-hydroxybenzaldehyde. The key steps involve the formation of a propargyl ether followed by a thermally induced Claisen rearrangement and intramolecular cyclization.

Modern_Synthetic_Workflow cluster_0 Starting Material Preparation cluster_1 Benzofuran Ring Formation cluster_2 Final Product Formation Start 4-Hydroxybenzaldehyde Propargylation O-Propargylation (Propargyl bromide, K2CO3) Start->Propargylation Propargyl_Ether 4-(Prop-2-yn-1-yloxy)benzaldehyde Propargylation->Propargyl_Ether Rearrangement Claisen Rearrangement (Heat) Propargyl_Ether->Rearrangement Chromene_Intermediate 2H-Chromene Intermediate Rearrangement->Chromene_Intermediate Cyclization Intramolecular Cyclization Isomerization Isomerization Cyclization->Isomerization Chromene_Intermediate->Cyclization Final_Product 2-Methylbenzofuran-5-carbaldehyde Isomerization->Final_Product

Sources

The Benzofuran Scaffold: A Privileged Architecture in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the benzofuran moiety, a "privileged structure" in medicinal chemistry due to its ability to bind multiple receptor subtypes with high affinity. We analyze its critical role in oncology (tubulin/kinase inhibition) and neurodegeneration (cholinesterase inhibition), providing actionable synthetic protocols and validation methodologies for drug development professionals.

The Pharmacophore: Structural Logic & Versatility

The benzofuran ring system (1-benzofuran) consists of a benzene ring fused to a furan ring.[1][2][3] Its utility in drug design stems from three physicochemical pillars:

  • Lipophilicity & Permeability: The aromatic planar structure facilitates intercalation into DNA and passage through the Blood-Brain Barrier (BBB), a critical requirement for neurodegenerative therapeutics.

  • Electronic Distribution: The oxygen atom acts as a hydrogen bond acceptor, while the aromatic rings participate in

    
    -
    
    
    
    stacking interactions with amino acid residues (e.g., Tryptophan in AChE).
  • Rigidity: The fused system reduces the entropic cost of binding, acting as a rigid spacer that orients functional groups (pharmacophores) into specific pockets of a target protein.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzofuran is highly sensitive to substitution patterns.[3]

  • C2 Position: The most critical site for modification. Aryl or heteroaryl substitutions here often dictate potency (e.g., 2-phenylbenzofurans in oncology).

  • C3 Position: Ideal for flexible linkers (alkyl chains, amides) to connect secondary pharmacophores, creating "hybrid" drugs.

  • C5/C6/C7 Positions: Halogenation (F, Br) or methoxylation here modulates metabolic stability and selectivity (e.g., 7-bromo derivatives show enhanced BChE selectivity).

SAR_Analysis Benzofuran Benzofuran Core (Scaffold) C2 C2 Position: Primary Activity Determinant (Aryl/Heteroaryl groups) Benzofuran->C2 C3 C3 Position: Linker Attachment Site (Hybrids/PROTACs) Benzofuran->C3 C5_7 C5/C7 Positions: Metabolic Stability & Selectivity (Halogens/Methoxy) Benzofuran->C5_7

Figure 1: Strategic substitution points on the benzofuran scaffold for targeted drug design.

Therapeutic Application: Oncology

Mechanism: Tubulin Polymerization Inhibition & Kinase Modulation

Benzofuran derivatives, particularly 2-phenylbenzofurans, function as potent antimitotic agents. They bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and arresting the cell cycle at the G2/M phase. Additionally, recent hybrids (e.g., benzofuran-chalcones) have shown dual inhibition of EGFR (Epidermal Growth Factor Receptor).

Comparative Potency Data (IC50 in M)

Table 1: Cytotoxicity of Benzofuran Derivatives against Human Cancer Cell Lines

Compound ClassSubstitutionMCF-7 (Breast)A549 (Lung)Mechanism
Standard Colchicine0.0120.015Tubulin Binder
Benzofuran A 2-(3,4,5-trimethoxyphenyl)0.0250.040Tubulin Inhibition
Benzofuran B 2-benzoyl-3-methyl7.539.17ER

Modulation
Hybrid C Benzofuran-Chalcone0.851.20Dual Tubulin/EGFR

Data synthesized from recent SAR studies [1, 3].

Therapeutic Application: Neurodegeneration

Mechanism: Dual Acetylcholinesterase (AChE) Inhibition

In Alzheimer’s Disease (AD), the goal is to inhibit AChE to increase acetylcholine levels.[4] However, standard drugs (Donepezil) often only bind the Catalytic Active Site (CAS). Benzofuran derivatives can be designed to span the enzyme gorge, binding both the CAS and the Peripheral Anionic Site (PAS) .

  • Why PAS binding matters: Binding the PAS prevents the aggregation of Amyloid-beta (A

    
    ) plaques, which is catalyzed by the enzyme's surface.
    
  • Key Insight: A 7-bromo substitution on the benzofuran ring significantly enhances selectivity for Butyrylcholinesterase (BChE), a secondary target that becomes dominant in late-stage AD [4].

AChE_Mechanism Inhibitor Benzofuran-Based Inhibitor (Dual Binding Ligand) PAS Peripheral Anionic Site (PAS) (Prevents A-beta Aggregation) Inhibitor->PAS Aromatic Stacking CAS Catalytic Active Site (CAS) (Stops Acetylcholine Hydrolysis) Inhibitor->CAS H-Bonding Gorge Enzyme Gorge (Linker Region) PAS->Gorge Outcome Therapeutic Effect: Cognitive Improvement + Neuroprotection PAS->Outcome Gorge->CAS CAS->Outcome

Figure 2: Dual-binding mechanism of benzofuran derivatives within the Acetylcholinesterase enzyme gorge.

Synthetic Protocol: The Rap-Stoermer Reaction

To access the benzofuran scaffold efficiently, the Rap-Stoermer condensation is the industry standard for generating 2-aroylbenzofurans. It is preferred over multi-step routes due to its atom economy and operational simplicity.

Protocol: Synthesis of 2-Benzoylbenzofuran

Objective: Condensation of salicylaldehyde with


-bromoacetophenone.

Reagents:

  • Salicylaldehyde (10 mmol)

  • 
    -Bromoacetophenone (10 mmol)
    
  • Potassium Carbonate (

    
    , 20 mmol) - Base
    
  • Acetonitrile (

    
    , 50 mL) - Solvent
    
  • Tetrabutylammonium iodide (TBAI, 1 mmol) - Phase Transfer Catalyst (Optional for speed)

Step-by-Step Workflow:

  • Preparation: In a dry 100 mL round-bottom flask, dissolve Salicylaldehyde (1.22 g) in Acetonitrile.

  • Activation: Add anhydrous

    
     (2.76 g). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add

    
    -Bromoacetophenone (1.99 g) and TBAI (0.37 g).
    
  • Reaction: Reflux the mixture at 80°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot.[5]

  • Workup:

    • Cool to room temperature.[5][6] Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.[6]

    • Dissolve residue in Ethyl Acetate, wash with water (

      
       mL) and brine (
      
      
      
      mL).
  • Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure benzofuran.

Yield Expectation: 85–92% [2].

Validation Methodology: Self-Validating Bioassay

To confirm the neuroprotective potential described in Section 3, researchers must validate AChE inhibition using a modified Ellman’s Assay . This protocol is self-validating because it uses a colorimetric readout that correlates directly with enzyme activity.

Protocol: Modified Ellman’s Assay (96-well format)

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measurable at 412 nm.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (0.75 mM).

  • Reagent: DTNB (0.3 mM).

  • Enzyme: Human recombinant AChE (0.1 U/mL).

Workflow:

  • Blanking: Add 150

    
    L Buffer to control wells.
    
  • Inhibitor Incubation: Add 20

    
    L of Test Compound (Benzofuran derivative in DMSO) + 20 
    
    
    
    L AChE solution. Incubate at 25°C for 15 mins.
    • Control: Use Donepezil (1

      
      M) as a positive control.
      
  • Substrate Addition: Add 10

    
    L DTNB + 10 
    
    
    
    L ATCh.
  • Measurement: Monitor Absorbance (412 nm) every 30 seconds for 5 minutes using a microplate reader.

  • Calculation:

    
    
    

Self-Validation Check: The slope of the Absorbance vs. Time graph must be linear (


) for the control. If non-linear, the enzyme concentration is too high or the substrate is depleted.

References

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3][7][8] Link

  • Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans. ResearchGate, 2022. Link

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023.[9] Link

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation. MDPI Pharmaceuticals, 2024. Link

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 2023. Link

Sources

An In-depth Technical Guide to 2-Methylbenzofuran-5-carbaldehyde: Molecular Characteristics, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Aldehyde

Affiliation: Advanced Organic Synthesis & Medicinal Chemistry Division

Foreword: Navigating the Landscape of Benzofuran Chemistry

In the realm of modern medicinal chemistry, the benzofuran scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and synthetic tractability make it a cornerstone for the development of novel therapeutics. This guide focuses on a specific, yet intriguing, derivative: 2-Methylbenzofuran-5-carbaldehyde. It is crucial to note at the outset that while the fully aromatic form is of significant interest, the readily available and extensively documented analogue is its dihydro- counterpart, 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. This guide will provide a comprehensive overview of the target molecule, drawing necessary parallels and distinctions with its more accessible dihydro- form to offer a complete scientific picture for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any successful research endeavor. While specific experimental data for 2-Methylbenzofuran-5-carbaldehyde is not widely available in commercial databases, we can deduce its core characteristics based on its chemical structure and by referencing its isomers and the dihydro- derivative.

Based on its chemical structure, the molecular formula of 2-Methylbenzofuran-5-carbaldehyde is C₁₀H₈O₂ , leading to a calculated molecular weight of 160.17 g/mol . This is consistent with the data for its isomer, 2-Methylbenzofuran-3-carbaldehyde.[2]

For comparative and practical purposes, the well-documented properties of 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde are presented in the table below. The addition of two hydrogen atoms in the dihydro- form results in a molecular formula of C₁₀H₁₀O₂ and a molecular weight of approximately 162.19 g/mol .[3]

Property2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehydeReference
CAS Number 54365-75-2[3]
Molecular Formula C₁₀H₁₀O₂[3]
Molecular Weight 162.19 g/mol [3]
Appearance Colorless clear liquid[3]
Boiling Point 262-274 °C[4]
Density 1.14 g/cm³[4]
Storage Conditions 0-8 °C[3]

Structural Diagrams:

Caption: Chemical structures of the target molecule and its dihydro- derivative.

Synthesis Strategies and Methodologies

The synthesis of benzofuran aldehydes is a well-explored area of organic chemistry, with several established routes that can be adapted for the preparation of 2-Methylbenzofuran-5-carbaldehyde. A common and effective strategy involves the intramolecular cyclization of appropriately substituted phenols.

One plausible synthetic pathway starts from vanillin. The reaction with propargyl bromide in the presence of a base like potassium carbonate can yield a propargyl ether. This intermediate can then undergo a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran ring, followed by formylation at the 5-position.[5]

A Representative Synthetic Workflow:

The following diagram illustrates a general and widely applicable method for the synthesis of benzofuran derivatives, which can be conceptually applied to the target molecule.

Synthesis_Workflow Starting_Material Substituted Phenol Alkylation Alkylation with Propargyl Bromide Starting_Material->Alkylation K₂CO₃, DMF Claisen_Rearrangement Claisen Rearrangement Alkylation->Claisen_Rearrangement Heat Cyclization Intramolecular Cyclization Claisen_Rearrangement->Cyclization Base Formylation Formylation Cyclization->Formylation Vilsmeier-Haack or Duff Reaction Target_Molecule 2-Methylbenzofuran-5-carbaldehyde Formylation->Target_Molecule

Caption: A generalized synthetic workflow for 2-Methylbenzofuran-5-carbaldehyde.

Experimental Protocol: A Conceptual Approach

Step 1: Synthesis of the Propargyl Ether

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in dimethylformamide (DMF), add potassium carbonate.

  • Slowly add propargyl bromide at room temperature and stir the mixture overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Claisen Rearrangement and Cyclization

  • Heat the crude propargyl ether in a high-boiling solvent such as N,N-diethylaniline.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and purify the product by column chromatography to yield the 2-methylbenzofuran core.

Step 3: Formylation

  • Subject the 2-methylbenzofuran intermediate to a formylation reaction, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine and acid), to introduce the aldehyde group at the 5-position.

  • Purify the final product, 2-Methylbenzofuran-5-carbaldehyde, by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The benzofuran nucleus is a key pharmacophore in a wide range of biologically active molecules, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[3] The aldehyde functionality at the 5-position of 2-Methylbenzofuran-5-carbaldehyde serves as a versatile synthetic handle for the elaboration into more complex molecular architectures.

This compound is a valuable intermediate for the synthesis of:

  • Novel Heterocyclic Systems: The aldehyde can be readily converted into oximes, hydrazones, and other derivatives, which can then undergo cyclization to form various fused heterocyclic systems.

  • Potential Kinase Inhibitors: The benzofuran scaffold is present in several kinase inhibitors, and derivatives of 2-Methylbenzofuran-5-carbaldehyde could be explored for their potential to inhibit specific kinases involved in cancer and inflammatory diseases.

  • Antimicrobial Agents: Benzofuran derivatives have shown promising activity against a range of bacterial and fungal pathogens. The introduction of various substituents via the aldehyde group could lead to the discovery of new antimicrobial agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methylbenzofuran-5-carbaldehyde and its derivatives. While a specific material safety data sheet (MSDS) for the target molecule is not available, general guidelines for handling aromatic aldehydes and benzofuran compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The dihydro- derivative is typically stored at 0-8 °C.[3]

Conclusion and Future Directions

2-Methylbenzofuran-5-carbaldehyde represents a promising, albeit currently less accessible, building block for the synthesis of novel compounds with potential therapeutic applications. While its dihydro- counterpart is more readily available, the synthetic routes to the fully aromatic system are well within the grasp of modern organic chemistry. The versatility of the aldehyde functional group, coupled with the inherent biological relevance of the benzofuran scaffold, makes this compound a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on developing efficient and scalable syntheses of 2-Methylbenzofuran-5-carbaldehyde to unlock its full potential as a key intermediate in the quest for new and improved therapeutics.

References

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde Properties. U.S. Environmental Protection Agency. [Link]

  • A Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic & Pharmaceutical Chemistry. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

Sources

The Ubiquitous 2-Methylbenzofuran: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Silent Architects of Biological Activity

In the vast and intricate world of natural products, the benzofuran scaffold stands out as a privileged heterocyclic system. Its derivatives are widely distributed throughout the plant and microbial kingdoms, acting as silent architects of a remarkable array of biological activities.[1] Among these, the 2-methylbenzofuran core and its related structures represent a particularly fascinating subclass. These compounds are not mere metabolic curiosities; they are potent agents forged by evolution, exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties that have captured the attention of researchers in drug discovery and medicinal chemistry.[2][3][4]

This technical guide offers an in-depth exploration of the natural world of 2-methylbenzofuran derivatives. It is designed for researchers, scientists, and drug development professionals who seek to understand not just where these molecules are found, but how they are made by nature and how they can be studied in the laboratory. We will journey from their distribution across various plant and fungal species to the elegant biosynthetic pathways that construct their core structure, and finally, to the practical methodologies required for their isolation and characterization. This document moves beyond a simple recitation of facts, providing a causal narrative that explains the "why" behind the "how," reflecting a field-proven perspective on this vital class of natural compounds.

Part 1: Distribution of 2-Methylbenzofuran Derivatives in Nature

The 2-methylbenzofuran moiety is a recurring structural motif in a diverse range of natural products. These compounds are predominantly found in higher plants and are also produced by various fungal species, including those from marine environments.[1][5]

Higher Plants: A Rich Reservoir

Benzofuran derivatives are widely distributed in numerous plant families, with a particularly high concentration in the Asteraceae (sunflower family), Fabaceae (legume family), and Moraceae (mulberry family).[2][6] Plant-derived benzofurans, often classified as neolignans, play crucial roles in defense mechanisms and allelopathic interactions.

Notable examples include the eupomatenoids, a class of neolignans isolated from species of the Eupomatiaceae family, which feature a substituted 2-aryl-3-methylbenzofuran skeleton.[1] Another significant example is Ailanthoidol, a neolignan with a 2-arylbenzofuran structure, originally isolated from Zanthoxylum ailanthoides.[7][8]

Compound Class/Example Typical Natural Source Family Notes
Eupomatenoids Eupomatia laurina, Eupomatia bennettiiEupomatiaceaeA well-studied class of 2,3-disubstituted benzofuran neolignans.[1]
Ailanthoidol Zanthoxylum ailanthoidesRutaceaeA neolignan exhibiting various pharmacological activities.[6][7]
Cicerfuran Chickpea (Cicer arietinum)FabaceaeKnown for its antifungal properties.[1][2]
Moracins Morus alba (White Mulberry)MoraceaeA group of benzofurans with anti-inflammatory and antioxidant activities.[2]
Isoeuparin & (-)-4-hydroxytremetone Tagetes patula (French Marigold)AsteraceaeBiosynthesis has been studied in detail in root cultures.[5]
Fungal and Marine Sources

The fungal kingdom is another prolific source of benzofuran derivatives. Endophytic and marine-derived fungi, particularly from the genera Aspergillus and Penicillium, have been shown to produce a variety of these compounds, some exhibiting unique structural features and potent bioactivities.[1][9] For instance, a chemical investigation of the marine-derived fungus Penicillium crustosum led to the isolation of several new and known benzofuran derivatives. These findings underscore that marine and endophytic fungi are valuable sources of novel and biologically active secondary metabolites.

Part 2: The Biosynthetic Blueprint

The construction of the benzofuran ring in nature is a testament to the efficiency of enzymatic synthesis. In plants, the core pathways responsible are the Phenylpropanoid Pathway and, for certain substituents, the 1-Deoxy-D-xylulose 5-phosphate (DXP) Pathway .

The Phenylpropanoid Pathway: The Aromatic Core

The journey to the benzofuran scaffold begins with the aromatic amino acid L-phenylalanine.[10][11] The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the initial and committing step, converting phenylalanine to cinnamic acid.[12] A series of subsequent enzymatic hydroxylations and methylations transforms cinnamic acid into a variety of hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid.[13]

These C6-C3 units are the fundamental building blocks. For many benzofuran neolignans, the pathway proceeds through intermediates like coniferyl alcohol or isoeugenol.[14][15] The key step is the oxidative coupling of two such phenylpropanoid units to form the benzofuran ring. For example, studies on Ocotea catharinensis embryos support that tetrahydrobenzofuran neolignans are derived from the regio- and stereospecific oxidative coupling between units of E-isoeugenol and 5'-methoxy-eugenol.[14]

The DXP Pathway: The Isoprenoid Contribution

While the phenylpropanoid pathway provides the aromatic ring and part of the furan ring, the C2-methyl group and other side-chain modifications often originate from the DXP pathway (also known as the non-mevalonate pathway). Isotope labeling studies in Tagetes patula root cultures have definitively shown that the isopropylidene side chain and two carbons of the furan moiety in compounds like isoeuparin are derived from an isoprenoid unit built via the DXP pathway.[5] The data indicate that these benzofurans are assembled from 4-hydroxyacetophenone (from the phenylpropanoid pathway) and dimethylallyl diphosphate (DMAPP, from the DXP pathway).[5]

Fig. 1: Generalized biosynthetic pathway to 2-methylbenzofuran derivatives.

Part 3: Biological Activities and Therapeutic Potential

The interest in naturally occurring 2-methylbenzofuran derivatives is largely driven by their diverse and potent pharmacological activities. These compounds interact with a variety of biological targets, making them promising lead structures for drug development.

  • Anticancer Activity: Many benzofuran derivatives exhibit significant cytotoxic activity against various cancer cell lines.[4] For instance, BNC105, a synthetic derivative inspired by natural structures, is a potent antiproliferative agent.[2] The mechanisms often involve the disruption of tubulin polymerization or the inhibition of key signaling pathways.

  • Antifungal and Antibacterial Activity: The benzofuran scaffold is present in numerous natural and synthetic antifungal agents.[12][16][17][18] Compounds like Cicerfuran show notable antifungal activity.[2] Their antibacterial effects are also well-documented, with activity against both Gram-positive and Gram-negative bacteria.[8][19] The introduction of specific substituents, such as halogens, can significantly enhance antimicrobial potency.[3]

  • Anti-inflammatory and Antioxidant Activity: Benzofurans isolated from sources like Morus alba (Moracins) have demonstrated potent anti-inflammatory and antioxidant effects.[2] This activity is often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

  • Other Activities: The biological profile of benzofurans extends to antiviral, immunosuppressive, analgesic, and antihyperglycemic activities, highlighting the therapeutic versatility of this chemical scaffold.[20][21]

Part 4: Methodologies for Isolation and Characterization

The successful study of natural 2-methylbenzofuran derivatives hinges on robust and reliable methods for their extraction, isolation, and structural elucidation. The inherent complexity of natural extracts necessitates a multi-step approach that validates itself at each stage.

Isolation and Characterization Workflow cluster_0 Extraction & Pre-purification cluster_1 Chromatographic Purification cluster_2 Structural Elucidation Plant/Fungal Material Plant/Fungal Material Extraction\n(e.g., Maceration, Soxhlet) Extraction (e.g., Maceration, Soxhlet) Plant/Fungal Material->Extraction\n(e.g., Maceration, Soxhlet) Crude Extract Crude Extract Extraction\n(e.g., Maceration, Soxhlet)->Crude Extract Solvents: Ethanol, Chloroform, Ethyl Acetate Fractionation\n(Liquid-Liquid Partition) Fractionation (Liquid-Liquid Partition) Crude Extract->Fractionation\n(Liquid-Liquid Partition) e.g., Hexane, EtOAc, n-BuOH Enriched Fraction Enriched Fraction Fractionation\n(Liquid-Liquid Partition)->Enriched Fraction Silica Gel Column\nChromatography Silica Gel Column Chromatography Enriched Fraction->Silica Gel Column\nChromatography Semi-pure Fractions Semi-pure Fractions Silica Gel Column\nChromatography->Semi-pure Fractions Gradient Elution Preparative HPLC\nor HPCCC Preparative HPLC or HPCCC Semi-pure Fractions->Preparative HPLC\nor HPCCC Fine Purification Pure Compound Pure Compound Preparative HPLC\nor HPCCC->Pure Compound Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Spectroscopic Analysis->1D NMR (¹H, ¹³C) 2D NMR (COSY, HMBC) 2D NMR (COSY, HMBC) Spectroscopic Analysis->2D NMR (COSY, HMBC) Mass Spectrometry (MS) Mass Spectrometry (MS) Spectroscopic Analysis->Mass Spectrometry (MS) Structure Confirmed Structure Confirmed 1D NMR (¹H, ¹³C)->Structure Confirmed 2D NMR (COSY, HMBC)->Structure Confirmed Mass Spectrometry (MS)->Structure Confirmed

Fig. 2: A self-validating workflow for the isolation of natural benzofurans.
Extraction and Isolation Protocols

The choice of extraction and purification strategy is dictated by the polarity of the target compounds and the complexity of the source matrix. The following protocol provides a robust, generalized workflow.

Protocol 1: General Extraction and Chromatographic Isolation

  • Material Preparation: Air-dry the plant material (e.g., leaves, bark) or fungal biomass at room temperature and grind it into a fine powder to maximize surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered material (e.g., 1 kg) with 70-80% ethanol (5 L) at room temperature for 48-72 hours with occasional stirring.[22]

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

    • Causality: Ethanol is a solvent of medium polarity, effective for extracting a wide range of secondary metabolites, including benzofurans.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether (or n-hexane), ethyl acetate, and n-butanol.[23]

    • Monitor the fractions by Thin Layer Chromatography (TLC) to determine which fraction is enriched with the target compounds. Benzofuran derivatives are typically found in the petroleum ether and ethyl acetate fractions.

    • Causality: This step separates compounds based on their polarity, simplifying the complex crude extract into fractions that are more amenable to chromatographic purification.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (230-400 mesh) using a slurry method with the initial mobile phase (e.g., 100% n-hexane).

    • Adsorb the dried, enriched fraction (e.g., 50 g from the ethyl acetate partition) onto a small amount of silica gel and load it onto the column.[23]

    • Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 v/v).[23]

    • Collect fractions (e.g., 250 mL each) and monitor them by TLC. Combine fractions with similar TLC profiles.

    • Causality: Silica gel is a polar stationary phase that separates compounds based on their differential adsorption. The gradient elution ensures that compounds spanning a range of polarities can be effectively resolved.

  • Final Purification (if necessary):

    • Subject the semi-pure fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or High-Performance Counter-Current Chromatography (HPCCC).[23][24]

    • This step is crucial for separating closely related isomers or removing trace impurities to yield a compound of >95% purity suitable for structural elucidation and bioassays.

Yields of Natural Benzofurans

The yield of benzofuran derivatives from natural sources can vary significantly depending on the species, growing conditions, and extraction method. However, preparative-scale isolations can provide substantial quantities for further study.

Source Material Extract Fraction Compound Isolated Yield Reference
Zanthoxylum ailanthoides (50g)Petroleum EtherLuvangetin850 mg[23]
Zanthoxylum ailanthoides (50g)Petroleum EtherHinokinin140 mg[23]
Zanthoxylum ailanthoides (50g)Petroleum EtherAsarinin74 mg[23]
Zanthoxylum ailanthoides (50g)Petroleum EtherXanthyletin56 mg[23]
Zanthoxylum armatumEthyl Acetate-Petroleum EtherHydroxyl-α-sanshool12.42% (of extract)[22]
Structural Characterization

Once a pure compound is isolated, its structure must be unequivocally determined. This is achieved through a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Fragmentation patterns can provide initial clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation.

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a 2-methylbenzofuran, a characteristic singlet for the methyl group (CH₃) would be expected around δ 2.3-2.5 ppm. Aromatic protons on the benzene ring and the proton on the furan ring (H-3) would appear in distinct regions.[25][26]

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). For example, the C2 carbon bearing the methyl group would have a characteristic resonance.[25][26]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the final structure. COSY reveals proton-proton couplings (¹H-¹H), HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond), and HMBC shows longer-range correlations between protons and carbons (¹H-¹³C two- and three-bond), allowing the entire molecular framework to be pieced together.[27]

By integrating data from these techniques, the precise substitution pattern and stereochemistry of the isolated 2-methylbenzofuran derivative can be determined with high confidence.

Conclusion

The natural occurrence of 2-methylbenzofuran derivatives represents a rich and underexplored frontier in chemical biology and drug discovery. Their widespread distribution in plants and fungi, coupled with their elegant biosynthesis from primary metabolic pathways, underscores their deep-rooted evolutionary importance. The potent and varied biological activities exhibited by these compounds validate their status as privileged scaffolds in medicinal chemistry. For the modern researcher, a thorough understanding of their natural sources, biosynthetic origins, and the rigorous analytical methods required for their study is not just advantageous—it is essential. The integrated methodologies presented in this guide provide a robust framework for navigating the path from natural source to pure, characterized compound, paving the way for the next generation of discoveries in this exciting field.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Gäbler, A., Boland, W., Preiss, U., & Simon, H. (1991). Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate. PubMed. Available at: [Link]

  • Carroll, A. R., & Scheuer, P. J. (1991). Constituents of Eupomatia Species. XIII. The Structures of New Lignans From the Tubers and Aerial Parts of Eupomatia bennettii. ResearchGate. Available at: [Link]

  • Alvarenga, N. L., & Zanardi, L. M. (2022). Biosynthesis of tetrahydrobenzofuran neolignans in somatic embryos of Ocotea catharinensis. Eclética Química. Available at: [Link]

  • Padashpour, M., & Yousefi, R. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

  • Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]

  • Mizuno, C. S., et al. (2020). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpropanoid. Wikipedia. Available at: [Link]

  • Zhang, Y., et al. (2010). Isolation and simultaneous determination of two benzofurans in Radix Eupatorii Chinensis. Taylor & Francis Online. Available at: [Link]

  • Juhász, L., et al. (2000). Simple synthesis of benzofuranoid neolignans from Myristica fragrans. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kao, T.-H., et al. (2011). Isolation of substances with antiproliferative and apoptosis-inducing activities against leukemia cells from the leaves of Zanthoxylum ailanthoides Sieb. & Zucc. PubMed. Available at: [Link]

  • Liu, X.-M., et al. (2013). Isolation of anti-tumor compounds from the stem bark of Zanthoxylum ailanthoides Sieb. & Zucc. by silica gel column and counter-current chromatography. PubMed. Available at: [Link]

  • Valdivia-García, J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Wang, H., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Available at: [Link]

  • ResearchGate. (n.d.). The phenylpropanoid biosynthesis pathway. ResearchGate. Available at: [Link]

  • da Silva, A. B., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. Available at: [Link]

  • Ninkuu, V., et al. (2025). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers. Available at: [Link]

  • Hejchman, E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Zanthoxylum ailanthoides. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Benzofurans extracted from plants showing therapeutic properties. ResearchGate. Available at: [Link]

  • KEGG. (n.d.). Phenylpropanoid biosynthesis. KEGG. Available at: [Link]

  • ResearchGate. (n.d.). Antibacterial Benzofuran Neolignans and Benzophenanthridine Alkaloids from the Roots of Zanthoxylum capense. ResearchGate. Available at: [Link]

  • Sureshbabu, V., et al. (2023). Identification, characterization, and antibacterial studies of furobenzopyrans from Ammi visnaga. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Zhang, W., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. PMC. Available at: [Link]

  • Chen, J.-J., et al. (2009). Amides and benzenoids from Zanthoxylum ailanthoides with inhibitory activity on superoxide generation and elastase release by neutrophils. PubMed. Available at: [Link]

  • Ohmori, K., et al. (2003). Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. PubMed. Available at: [Link]

  • Lee, Y. R., et al. (2009). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Arkivoc. Available at: [Link]

  • Protti, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. Available at: [Link]

  • Liu, Q., et al. (2023). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. MDPI. Available at: [Link]

  • International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • Miao, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. Available at: [Link]

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. Available at: [Link]

Sources

Methodological & Application

using 2-Methylbenzofuran-5-carbaldehyde in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-Methylbenzofuran-5-carbaldehyde in Medicinal Chemistry

Executive Summary

2-Methylbenzofuran-5-carbaldehyde (CAS: 19524-34-6) is a high-value heterocyclic intermediate characterized by a fused benzene-furan core.[1] Its structural duality—combining the lipophilic, aromatic benzofuran scaffold with a reactive electrophilic aldehyde at the C-5 position—makes it a "privileged structure" in drug discovery.[2]

This guide details the strategic application of this compound in synthesizing bioactive libraries, specifically targeting antimicrobial, anticancer, and neuroprotective pathways. It provides validated protocols for functional group interconversions (FGI) and carbon-skeleton extensions, ensuring high reproducibility in research settings.

Chemical Profile & Reactivity Analysis

  • IUPAC Name: 2-Methyl-1-benzofuran-5-carbaldehyde

  • Molecular Formula: C₁₀H₈O₂[2]

  • Molecular Weight: 160.17 g/mol [2]

  • Structural Insight:

    • C-2 Methyl Group: Enhances lipophilicity and metabolic stability compared to the unsubstituted benzofuran, often improving blood-brain barrier (BBB) penetration.

    • C-5 Aldehyde: The primary "warhead" for diversification.[2] It is electronically coupled to the furan oxygen, making it less electrophilic than a simple benzaldehyde but highly reactive toward nucleophiles in condensation reactions.[2]

Handling & Storage:

  • Oxidation Sensitivity: The aldehyde is prone to autoxidation to the carboxylic acid (2-methylbenzofuran-5-carboxylic acid) upon prolonged air exposure.[2]

  • Storage: Store at 2–8°C under argon or nitrogen.

  • Purification: If the solid appears yellow/brown (indication of oxidation/polymerization), recrystallize from hexanes/ethyl acetate (9:1) before use.[2]

Key Synthetic Pathways

The utility of 2-Methylbenzofuran-5-carbaldehyde lies in three primary reaction vectors:

Pathway A: Nitrogen Functionalization (Schiff Bases & Amines)

Reaction with primary amines yields Schiff bases (imines) or, upon reduction, secondary amines .

  • Application: These derivatives are heavily screened for antibacterial (Gram-positive) and antifungal activity.[2] The imine linkage (-CH=N-) is often pharmacophoric or serves as a linker to other heterocycles (e.g., aminobenzothiazoles).

  • Mechanism:[2][3][4][5][6] Acid-catalyzed nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[2]

Pathway B: Carbon-Carbon Bond Extension (Knoevenagel & Wittig)

Reaction with active methylene compounds (Knoevenagel) or phosphonium ylides (Wittig).[2]

  • Application: Synthesis of chalcone analogs and styryl-benzofurans .[2] These conjugated systems are potent antioxidants and anticancer agents (tubulin polymerization inhibitors).[2]

  • Mechanism:[2][3][4][5][6] Base-mediated deprotonation of the nucleophile followed by addition-elimination.[2]

Pathway C: Redox Manipulations
  • Oxidation: To 2-methylbenzofuran-5-carboxylic acid (precursor for amide coupling).

  • Reduction: To (2-methylbenzofuran-5-yl)methanol (precursor for etherification or halogenation).

Visualizing the Reaction Landscape

ReactionLandscape Aldehyde 2-Methylbenzofuran- 5-carbaldehyde Schiff Schiff Base (Imine) [Antimicrobial] Aldehyde->Schiff EtOH, AcOH (cat), Reflux Acrylo Cinnamonitrile Deriv. [Anticancer] Aldehyde->Acrylo Piperidine, EtOH Styryl Styryl-Benzofuran [Fluorescent Probe] Aldehyde->Styryl NaH, DMF Alcohol Benzofuran Alcohol [Intermediate] Aldehyde->Alcohol Reduction Amine Primary Amine (R-NH2) Amine->Schiff Malono Active Methylene (Malononitrile) Malono->Acrylo Ylide Phosphonium Ylide (Wittig Reagent) Ylide->Styryl Reductant NaBH4 / MeOH Reductant->Alcohol AmineProd Secondary Amine [Library Scaffold] Schiff->AmineProd Reduction (H2/Pd or NaBH4)

Figure 1: Divergent synthetic pathways from 2-Methylbenzofuran-5-carbaldehyde.

Detailed Experimental Protocols

Protocol 1: Synthesis of Antimicrobial Schiff Bases

Target: Condensation with 4-chloroaniline (or similar amines).

Reagents:

  • 2-Methylbenzofuran-5-carbaldehyde (1.0 equiv)

  • Substituted Aniline (1.0 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.60 g (10 mmol) of 2-Methylbenzofuran-5-carbaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of the amine component (e.g., 1.27 g of 4-chloroaniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C (reflux) for 3–5 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a crystalline solid.[2]

    • Note: If no precipitate forms, evaporate the solvent to 50% volume and cool in an ice bath.[2]

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF if necessary.

Validation:

  • IR: Look for disappearance of C=O stretch (1680 cm⁻¹) and appearance of C=N stretch (1615–1630 cm⁻¹).[2]

  • ¹H NMR: The azomethine proton (-CH=N-) typically appears as a singlet between δ 8.3–8.8 ppm.[2]

Protocol 2: Knoevenagel Condensation (C=C Bond Formation)

Target: Synthesis of 2-((2-methylbenzofuran-5-yl)methylene)malononitrile.

Reagents:

  • 2-Methylbenzofuran-5-carbaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Ethanol (Solvent)[7]

  • Piperidine (Catalyst)[8]

Procedure:

  • Setup: Charge a reaction vial with 1.60 g (10 mmol) of aldehyde and 0.73 g (11 mmol) of malononitrile in 15 mL ethanol.

  • Catalysis: Add 0.1 mL (approx. 5 drops) of piperidine.

  • Reaction: Stir at room temperature for 30 minutes, then heat to 50°C for 1 hour. The reaction is usually rapid due to the activated methylene of malononitrile.[2]

  • Workup: Pour the reaction mixture into 50 mL of ice-water containing 1 mL of HCl (to neutralize piperidine).

  • Filtration: Collect the precipitate by vacuum filtration. Wash with water.[2][8]

  • Drying: Dry the solid in a vacuum oven at 40°C.

Expert Tip: This product is an excellent Michael acceptor.[2] Avoid nucleophilic solvents (like primary amines) in subsequent steps unless addition to the alkene is desired.

Protocol 3: Reductive Amination (One-Pot)

Target: Synthesis of secondary amine libraries.

Reagents:

  • 2-Methylbenzofuran-5-carbaldehyde[1]

  • Primary Amine[2][9][10][11]

  • Methanol[2][4][10][11]

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in dry Methanol. Stir at room temperature for 2 hours (or reflux for 1 hour if sterically hindered).

  • Reduction: Cool the solution to 0°C. Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Completion: Stir at room temperature for 2 hours.

  • Quench: Add saturated NH₄Cl solution. Extract with Dichloromethane (DCM).[2][3]

  • Purification: The crude amine often requires column chromatography (DCM:MeOH) or conversion to the HCl salt for crystallization.[2]

Workflow Visualization: Reductive Amination

ReductiveAmination Start Start: 2-Methylbenzofuran- 5-carbaldehyde Step1 Add Amine (1.0 eq) + MeOH Stir 2h @ RT Start->Step1 Check1 TLC Check: Imine Formed? Step1->Check1 Check1->Step1 No (Heat/Time) Step2 Cool to 0°C Add NaBH4 (1.5 eq) slowly Check1->Step2 Yes Step3 Quench with sat. NH4Cl Extract with DCM Step2->Step3 End Final Product: Secondary Amine Step3->End

Figure 2: Step-by-step decision tree for the one-pot reductive amination protocol.

Application Notes & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Hydrolysis of product during workup.Ensure all glassware is dry.[2] Use molecular sieves in the reaction.[2] Avoid aqueous washes; crystallize directly.[2]
Impure Product (Knoevenagel) Self-condensation of aldehyde (Cannizzaro).[2]Use a weaker base (e.g., replace piperidine with ammonium acetate) or lower temperature.[2]
Aldehyde Degradation Oxidation to carboxylic acid.[2]Check raw material by TLC before use.[2][5] If a baseline spot (acid) is present, filter through a short silica plug using DCM.[2]
Solubility Issues Rigid benzofuran core.Use DMF or DMSO as co-solvents for reactions involving highly polar amines.[2]

References

  • Synthesis and Biological Activity of Benzofuran Schiff Bases

    • Title: Synthesis, characterization and antibacterial studies of Schiff base derivatives.[2][9][12]

    • Source:Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 2020.[2]

    • URL:

  • Knoevenagel Condensation Protocols

    • Title: Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde.[2]

    • Source:International Journal of ChemTech Research, 2014.[2]

    • URL:

  • Reductive Amination Methodology

    • Title: Two-Step One-Pot Reductive Amin
    • Source:Molecules, 2020.[2][12]

    • URL:

  • Wittig Reaction on Benzofurans

    • Title: Wittig Reaction Approach for the Synthesis of Benzofuran Derivatives.[2][13]

    • Source:Hetero Letters, 2016.[2]

    • URL:

  • General Benzofuran Pharmacology

    • Title: Benzofurans: A new profile of biological activities.[2]

    • Source:Pharmacology Reviews, 2015.[2]

    • URL:

Sources

Application Note: High-Throughput Analysis of Benzofuran Aldehydes by HPLC-UV and Confirmatory Identification by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzofuran aldehydes represent a critical class of compounds, often encountered as process-related impurities or degradation products in pharmaceutical manufacturing. Due to their potential for genotoxicity, regulatory agencies mandate their strict control at trace levels.[1][2][3][4] This application note presents a comprehensive analytical strategy employing two complementary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for unambiguous identification and structural confirmation. Detailed, field-proven protocols for sample preparation, instrument setup, system suitability, and method validation are provided to guide researchers and quality control analysts in establishing a reliable workflow for the analysis of these critical analytes.

Introduction: The Analytical Challenge of Benzofuran Aldehydes

The benzofuran moiety is a core structural feature in many active pharmaceutical ingredients (APIs).[5][6] During synthesis or upon storage, side reactions or degradation can lead to the formation of related aldehydes. These compounds are often reactive and may pose a genotoxic risk, necessitating their monitoring and control to ensure patient safety.[1][2][3][4]

The analytical challenge lies in the need for both sensitive quantification and specific identification. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying components in a mixture and is well-suited for routine quality control.[5][7] However, for definitive peak identification, especially at trace levels in complex matrices, the molecular specificity of Mass Spectrometry (MS) is required. Gas Chromatography (GC) coupled with MS provides exceptional sensitivity and structural information, but the analysis of polar and semi-volatile aldehydes often requires a derivatization step to improve chromatographic performance.[7][8][9]

This guide details a dual-pronged approach that leverages the strengths of both techniques to create a comprehensive and trustworthy analytical system.

Part I: Quantitative Analysis by Reverse-Phase HPLC-UV

This method is designed for the accurate quantification of benzofuran aldehydes in drug substances or product formulations. The protocol emphasizes robustness and adherence to system suitability criteria as outlined in pharmacopeial guidelines.[10][11]

Principle of the Method

The sample is dissolved and separated on a C18 reverse-phase column using a gradient elution of water and acetonitrile. The benzofuran aldehyde analytes are detected by their UV absorbance at a specified wavelength, and their concentration is determined by comparing the peak area to that of a certified reference standard.

Experimental Protocol: HPLC-UV

2.2.1. Sample Preparation

  • Standard Preparation: Accurately weigh approximately 10 mg of the Benzofuran Aldehyde Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a 100 µg/mL stock solution. Further dilute this stock solution with the diluent to create a working standard at a concentration relevant to the specification limit (e.g., 1.0 µg/mL).

  • Sample Preparation (for Drug Substance): Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask. Add 7 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.[5] Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm chemically compatible syringe filter into an HPLC vial.[5][12] This preparation yields a 10 mg/mL sample solution.

2.2.2. Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable.[5]

ParameterSettingCausality and Rationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like benzofurans. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A Deionized WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for the analytes of interest.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% BA gradient is employed to ensure sharp peaks for early-eluting polar impurities and timely elution of the more hydrophobic API, preventing carryover.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or UV max of analyte)Selected to maximize the signal for the benzofuran aldehyde chromophore.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified.[10][13][14] An SST solution containing the benzofuran aldehyde and a related compound (or the API) is injected six times.

ParameterAcceptance CriteriaPurpose
Tailing Factor (Symmetry) ≤ 2.0Ensures symmetrical peaks for accurate integration.[11][15]
Theoretical Plates (N) ≥ 2000Confirms column efficiency and good separation power.[15]
% RSD of Peak Areas ≤ 2.0% for 6 replicate injectionsDemonstrates the precision and repeatability of the injector and detector.[11][15][16]
Resolution (Rs) ≥ 2.0 between aldehyde and nearest peakEnsures the analyte peak is baseline-separated from other components for accurate quantification.[11]
Method Validation Framework

This HPLC method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[17][18][19][20]

Validation ParameterKey Considerations
Specificity Analyze a placebo and spiked samples to demonstrate that no other components interfere with the analyte peak.[16][19]
Linearity Analyze a minimum of five concentrations across the expected range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.999.[16]
Accuracy Perform recovery studies by spiking the drug substance at three concentration levels (e.g., 50%, 100%, 150% of spec limit). Mean recovery should be within 98-102%.[16]
Precision (Repeatability & Intermediate) Repeatability is assessed by analyzing 6 samples at 100% of the test concentration (%RSD ≤ 2.0%). Intermediate precision is evaluated on different days with different analysts.[16][19]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Typically established where the signal-to-noise ratio is ~10:1.[15]

Part II: Confirmatory Identification by GC-MS

This method is designed for the unambiguous identification of benzofuran aldehydes, particularly when investigating unknown peaks or confirming the identity of impurities found during HPLC analysis.

Principle of the Method

Due to the polarity and potential thermal instability of aldehydes, a derivatization step is employed to create a more volatile and thermally stable derivative suitable for GC analysis.[9] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent derivatizing agent for aldehydes, reacting to form stable oximes.[8][21] These derivatives have excellent chromatographic properties and produce characteristic mass spectra, facilitating sensitive and specific identification. The derivatized sample is injected into the GC-MS, where it is separated and the resulting mass spectrum is used for identification.

Experimental Protocol: GC-MS with PFBHA Derivatization

3.2.1. Sample Preparation and Derivatization

  • PFBHA Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA hydrochloride in deionized water.

  • Sample Derivatization:

    • To 1 mL of the sample solution (as prepared for HPLC, potentially diluted further), add 100 µL of the PFBHA reagent.

    • Vortex the mixture for 1 minute.

    • Heat the vial at 60 °C for 30 minutes to drive the reaction to completion.[22]

    • After cooling to room temperature, add 500 µL of hexane and vortex vigorously for 2 minutes to perform a liquid-liquid extraction of the PFBHA-oxime derivative.

    • Carefully transfer the upper hexane layer to a GC vial for analysis.

3.2.2. Instrumentation and Conditions

A standard GC-MS system is used for this analysis.

ParameterSettingCausality and Rationale
GC Column SLB™-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm df)A 5% phenyl-arylene phase provides good selectivity for a wide range of semi-volatile organic compounds, including the PFBHA derivatives.[21]
Inlet Temperature 250 °CEnsures efficient vaporization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes the transfer of the analyte onto the column, essential for trace-level analysis.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)The temperature program is optimized to separate the derivative from solvent and matrix components while ensuring it elutes as a sharp peak in a reasonable timeframe.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.[7]
Ion Source Temp 230 °CStandard temperature for robust electron ionization.[7]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization method that generates fragment-rich, library-searchable spectra.[7]
Mass Range 50 - 500 amuCovers the expected mass range for the PFBHA derivative and its fragments. A key fragment for PFBHA derivatives is often seen at m/z 181, corresponding to the C6F5CH2+ ion.[22]
Data Analysis and Interpretation

Identification is confirmed by matching two key criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram must match that of a derivatized reference standard.

  • Mass Spectrum: The EI mass spectrum of the sample peak must show a molecular ion (or key fragments) and an fragmentation pattern that is a good match to the spectrum of the reference standard.

Workflow Visualization

The following diagrams illustrate the logical flow of the analytical protocols described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Sample in Diluent filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Prepare Reference Standard Solution sst System Suitability Test (SST) (6 Replicate Injections) check_sst Verify SST Criteria (Tailing, Plates, %RSD, Rs) sst->check_sst inject_sample Inject Sample & Standard check_sst->inject_sample Pass acquire_data Acquire Chromatographic Data (UV at 254 nm) inject_sample->acquire_data integrate Integrate Peak Areas acquire_data->integrate calculate Calculate Concentration vs. Standard integrate->calculate report Report Final Result calculate->report

Caption: Workflow for the HPLC-UV analysis of benzofuran aldehydes.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation start_sample Start with Sample Solution (e.g., from HPLC Prep) add_pfbha Add PFBHA Reagent start_sample->add_pfbha heat_react Heat at 60°C for 30 min add_pfbha->heat_react lle Liquid-Liquid Extraction with Hexane heat_react->lle collect_hexane Collect Organic Layer lle->collect_hexane inject_gcms Inject 1 µL into GC-MS collect_hexane->inject_gcms acquire_data Acquire Total Ion Chromatogram (TIC) and Mass Spectra (50-500 amu) inject_gcms->acquire_data check_rt Compare Retention Time to Derivatized Standard acquire_data->check_rt check_ms Compare Mass Spectrum to Reference Spectrum acquire_data->check_ms confirm_id Confirm Identity check_rt->confirm_id check_ms->confirm_id report Report Confirmed Identification confirm_id->report Match

Caption: Workflow for the GC-MS identification of benzofuran aldehydes.

Conclusion

The combination of HPLC-UV for quantification and derivatization-based GC-MS for identification provides a robust, reliable, and comprehensive strategy for the analysis of benzofuran aldehydes in pharmaceutical materials. The HPLC method is suitable for high-throughput quantitative screening in a quality control environment, while the GC-MS method provides the necessary specificity for confirmatory analysis and impurity investigations. Adherence to the detailed protocols and system suitability criteria outlined in this note will ensure data of the highest integrity, meeting stringent regulatory expectations.

References

  • Vertex AI Search. (2025). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning.
  • Al-Qahtani, A. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147.
  • Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Deng, C., Zhang, X., & Li, N. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-1720.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PAL System. GC/MS Application Note: Determination of Stale Aldehydes in Beer.
  • Jeleń, H. H., et al. (2007). Chromatogram of a mixture of PFBHA derivatized aldehydes; the ECD.... ResearchGate.
  • SlideShare. ICH Q2 Analytical Method Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Begley, T. H., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(5), 68.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PerkinElmer. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Assay Analytica. (2024). System Suitability Test in HPLC – Key Parameters Explained.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • National Center for Biotechnology Information. (1992). Toxicological Profile for 2,3-Benzofuran.
  • Restek. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Adam, W., et al. (1997). Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells. Toxicology Letters, 91(1), 35-43.
  • Husain, B. G., et al. (2014). Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line. DARU Journal of Pharmaceutical Sciences, 22(1), 47.
  • BenchChem. (2025). HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide.
  • Begala, M., et al. (2021). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 35(10), e9082.
  • Agency for Toxic Substances and Disease Registry. (1992). TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN.
  • Bandu, A. R. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
  • Cacciatore, I., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 722.
  • Al-Qahtani, A. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147.
  • Funk, L., et al. (2006). Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues. The Journal of Organic Chemistry, 71(14), 5345-5351.
  • Ralph, J., et al. (2024). Hydroxycinnamaldehyde-derived benzofuran components in lignins. The Plant Journal, 118(1), 11-19.
  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3656.
  • Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572.

Sources

Application Note: Strategic Synthesis of Novel Anticancer Agents from 2-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

This application note details the synthetic utility of 2-Methylbenzofuran-5-carbaldehyde as a starting scaffold for discovering novel anticancer therapeutics. The benzofuran moiety is a "privileged structure" in medicinal chemistry, mimicking the geometry of natural nucleotides and interacting effectively with diverse biological targets, including tubulin, EGFR, and VEGFR kinases.[1]

Why this specific starting material?

  • Position 5 Functionalization: The aldehyde at the C-5 position is electronically coupled to the furan oxygen, allowing for high reactivity in condensation reactions while maintaining metabolic stability.

  • 2-Methyl Group: Unlike the unsubstituted benzofuran, the 2-methyl group blocks metabolic oxidation at the C-2 position (a common clearance pathway), enhancing the in vivo half-life and lipophilicity (LogP) of the final drug candidate.

This guide presents two high-value synthetic routes:

  • Route A (Chalcones): Synthesis of Michael acceptors targeting tubulin polymerization.

  • Route B (Thiazolidinones): Synthesis of heterocyclic fusion compounds for kinase inhibition.

Synthetic Route A: The Chalcone Protocol (Tubulin Targeting)

Chalcones (1,3-diaryl-2-propen-1-ones) derived from benzofurans act as potent microtubule destabilizing agents. The


-unsaturated ketone system functions as a Michael acceptor, covalently binding to cysteine residues in the colchicine-binding site of tubulin.
Mechanism of Synthesis

The reaction utilizes a Claisen-Schmidt Condensation .[2][3] The base enolizes the acetophenone partner, which then attacks the electrophilic carbonyl of the 2-methylbenzofuran-5-carbaldehyde. Dehydration follows to yield the conjugated enone.

Detailed Protocol

Reagents:

  • 2-Methylbenzofuran-5-carbaldehyde (1.0 eq)

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone or 3,4,5-trimethoxyacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) (40% aq.[3] solution) or KOH pellets

  • Solvent: Ethanol (95%) or Methanol

Step-by-Step Methodology:

  • Solubilization: Dissolve 5.0 mmol of the substituted acetophenone in 15 mL of Ethanol in a 50 mL round-bottom flask. Stir until clear.

  • Activation: Add 5.0 mmol of 2-Methylbenzofuran-5-carbaldehyde to the solution.

  • Catalysis: Add 2 mL of 40% NaOH solution dropwise while stirring vigorously.

    • Critical Parameter: If the reaction is highly exothermic, cool the flask in an ice bath to 0–5°C during addition to prevent polymerization.

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3).[3] The product usually appears as a bright yellow/orange spot distinct from the starting aldehyde.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base).

  • Purification: The chalcone will precipitate as a yellow solid. Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Data Summary: Expected Yields

R-Group on Acetophenone Reaction Time (h) Yield (%) Melting Point (°C)
H 12 85-90 108-110
4-OCH3 14 82-88 125-127
4-Cl 10 90-95 140-142

| 3,4,5-tri-OCH3 | 18 | 75-80 | 155-158 |

Bench Note: The 3,4,5-trimethoxy derivative is a specific pharmacophore for tubulin inhibition (Combretastatin A-4 mimic). If this derivative yields an oil, triturating with diethyl ether often induces crystallization.

Synthetic Route B: The Thiazolidinone Protocol (Kinase Inhibition)

Thiazolidinones are bioisosteres of thiazoles and are frequently used to improve the pharmacokinetic profile of Schiff bases. They are known to inhibit EGFR and VEGFR kinases.

Mechanism of Synthesis

This is a two-step "one-pot" or sequential process. First, a Schiff base (imine) is formed. Second, mercaptoacetic acid (thioglycolic acid) attacks the imine carbon, followed by intramolecular cyclization and dehydration.

Detailed Protocol

Reagents:

  • 2-Methylbenzofuran-5-carbaldehyde (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)

  • Mercaptoacetic acid (Thioglycolic acid) (1.2 eq)

  • Catalyst: Anhydrous ZnCl2 (trace) or Glacial Acetic Acid

  • Solvent: Anhydrous Toluene or Benzene

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve 2.0 mmol of aldehyde and 2.0 mmol of substituted aniline in 20 mL of anhydrous toluene. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux 1: Reflux using a Dean-Stark trap to remove water for 3–5 hours. Confirm imine formation by TLC.

  • Cyclization: Cool the mixture slightly and add 2.4 mmol of mercaptoacetic acid.

  • Reflux 2: Reflux the mixture for an additional 8–12 hours.

    • Critical Parameter: The removal of water is essential for the ring closure. Ensure the Dean-Stark trap is functioning efficiently.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in chloroform or ethyl acetate and wash with 5% sodium bicarbonate solution (to remove unreacted acid).

  • Purification: Dry the organic layer over anhydrous Na2SO4 and evaporate. Recrystallize the residue from ethanol/DMF mixtures.

Visualizing the Synthetic & Biological Logic

The following diagrams illustrate the synthetic workflow and the structure-activity relationship (SAR) logic for these pathways.

Diagram 1: Synthetic Workflow and SAR Decision Tree

G Start STARTING MATERIAL 2-Methylbenzofuran-5-carbaldehyde RouteA ROUTE A: Claisen-Schmidt (Acetophenones + NaOH) Start->RouteA Aldol Condensation RouteB ROUTE B: Cyclocondensation (Aniline + Thioglycolic Acid) Start->RouteB Imine Formation Chalcone INTERMEDIATE: Chalcone (Michael Acceptor) RouteA->Chalcone Schiff INTERMEDIATE: Schiff Base (Imine) RouteB->Schiff FinalChal FINAL PRODUCT: Benzofuran Chalcone Chalcone->FinalChal Dehydration Thiaz FINAL PRODUCT: 4-Thiazolidinone (Heterocyclic Fusion) Schiff->Thiaz Mercaptoacetic Acid Cyclization Target2 TARGET: EGFR/VEGFR Kinases (Angiogenesis Inhibition) Thiaz->Target2 ATP Pocket Competition Target1 TARGET: Tubulin Polymerization (Apoptosis Induction) FinalChal->Target1 Covalent Binding (Cys)

Caption: Synthetic divergence from 2-Methylbenzofuran-5-carbaldehyde into two distinct anticancer pharmacophores.

Biological Evaluation & SAR Insights

When evaluating these compounds, the following Structure-Activity Relationships (SAR) typically apply:

  • Lipophilicity Balance: The 2-methyl group on the benzofuran ring is critical. Removing it often lowers activity due to rapid metabolic oxidation.

  • Chalcone "Ring B" Substitution:

    • Electron-Withdrawing Groups (Cl, F, NO2): Generally increase cytotoxicity by making the

      
      -carbon more electrophilic (better Michael acceptor).
      
    • Trimethoxy (3,4,5-OMe): Mimics the Colchicine pharmacophore, significantly enhancing tubulin binding affinity.

  • Thiazolidinone Substitution: Bulky aryl groups on the nitrogen (N-3 position) often improve selectivity for kinase domains by filling the hydrophobic pocket.

Recommended Assay Workflow:

  • Primary Screen: MTT Assay on MCF-7 (Breast) and A549 (Lung) cell lines.

  • Secondary Screen: Tubulin Polymerization Assay (Fluorescence-based) for Chalcones.

  • Mechanistic Check: Annexin V/PI staining to confirm Apoptosis vs. Necrosis.

References

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[4] Molecules, 24(8), 1529.[4] Link

  • Coskun, D., et al. (2021). The Synthesis, Characterization, and Anticancer Activity of New 2-acetylbenzofuran-Chalcone Hybrids.[2] Iranian Journal of Science and Technology, Transactions A: Science. Link

  • Mokenapelli, S., et al. (2020). Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity.[5] Russian Journal of Bioorganic Chemistry.[5] Link

  • Karthikeyan, C., et al. (2015). Synthesis of Chalcones with Anticancer Activities. Molecules, 20(2). Link

  • Jambu, S.P., & Patel, Y.S. (2016). Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1). Link

Sources

Application Note and Protocol: Vilsmeier-Haack Formylation of 2-Methylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental procedure for the formylation of 2-methylbenzofuran to synthesize 2-methylbenzofuran-3-carbaldehyde. The Vilsmeier-Haack reaction is presented as the primary method due to its efficiency and reliability for formylating electron-rich heterocyclic compounds.[1][2][3] This guide details the reaction mechanism, a step-by-step laboratory protocol, safety precautions, expected outcomes, and troubleshooting. Alternative formylation methods are also briefly discussed to provide a broader context for synthetic strategy.

Introduction: The Significance of Formylated Benzofurans

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[4][5] The introduction of a formyl (-CHO) group onto the benzofuran scaffold, specifically at the 3-position of 2-methylbenzofuran, yields a versatile intermediate, 2-methylbenzofuran-3-carbaldehyde.[6][7] This aldehyde serves as a crucial building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials, by enabling further chemical modifications.[8][9]

The Vilsmeier-Haack reaction is a robust and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][8] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][10] This method is particularly effective for substrates like 2-methylbenzofuran, where the electron-donating nature of the oxygen heteroatom and the methyl group activate the heterocyclic ring towards electrophilic substitution.[1][11]

Theoretical Background: The Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution pathway. The key mechanistic steps are as follows:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][10][12]

  • Electrophilic Attack: The electron-rich C3 position of the 2-methylbenzofuran ring attacks the electrophilic carbon of the Vilsmeier reagent. This is the rate-determining step and results in the formation of a cationic intermediate, with the positive charge delocalized across the benzofuran system.

  • Aromatization: A base, typically DMF present in the reaction mixture, abstracts a proton from the C3 carbon, restoring the aromaticity of the benzofuran ring and forming an iminium salt intermediate.[3]

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to furnish the final product, 2-methylbenzofuran-3-carbaldehyde.[3][10][12]

Experimental Protocol: Synthesis of 2-Methylbenzofuran-3-carbaldehyde

This section provides a detailed, step-by-step procedure for the formylation of 2-methylbenzofuran using the Vilsmeier-Haack reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-MethylbenzofuranReagent Grade, ≥98%Sigma-Aldrich4265-25-2Starting material.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich10025-87-3Corrosive, reacts violently with water. [13][14]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Hepatotoxin, potential carcinogen. [15][16]
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich107-06-2Reaction solvent.
Crushed Ice---For quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) solution---For neutralization.
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9For drying organic extracts.
Round-bottom flask (100 mL)---Flame-dried before use.
Magnetic stirrer and stir bar----
Dropping funnel----
Ice bath----
Heating mantle with temperature control----
Separatory funnel (250 mL)----
Rotary evaporator----
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., neoprene or rubber).[16]

  • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.[16][17]

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gas.[13][14][17] Handle with extreme care under an inert atmosphere if possible. Ensure an eyewash station and safety shower are readily accessible.[17]

  • N,N-Dimethylformamide (DMF): DMF is a potent liver toxin and is suspected of causing cancer and birth defects.[15][16] Avoid inhalation and skin contact.[16]

  • Quenching: The quenching of the reaction mixture with ice is highly exothermic. Perform this step slowly and cautiously.

Step-by-Step Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (5.8 mL, 75 mmol).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (4.6 mL, 50 mmol) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent may be observed as the formation of a solid or a color change.[3]

Step 2: Formylation Reaction

  • In a separate flask, dissolve 2-methylbenzofuran (3.3 g, 25 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Add the solution of 2-methylbenzofuran dropwise to the prepared Vilsmeier reagent at 0 °C over 20 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.

  • Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.[3]

  • Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0 °C, 30 min) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent dropwise Reaction_Mixture Reaction Mixture (60 °C, 4-6 h) Vilsmeier_Reagent->Reaction_Mixture Substrate 2-Methylbenzofuran in DCE Substrate->Reaction_Mixture dropwise at 0 °C Quench Quench with Ice Reaction_Mixture->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purification Purification (Chromatography/ Recrystallization) Dry_Concentrate->Purification Product 2-Methylbenzofuran-3-carbaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 2-methylbenzofuran.

Expected Results and Characterization

The final product, 2-methylbenzofuran-3-carbaldehyde, is expected to be a solid at room temperature. The yield can vary but is generally moderate to good.

ParameterExpected Value
Appearance White to pale yellow solid
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol [6]
Melting Point 79 °C
Yield 60-80% (typical)

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.2 (s, 1H, -CHO), 8.0-7.3 (m, 4H, Ar-H), 2.6 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 186.0, 155.0, 148.0, 129.0, 125.0, 124.0, 122.0, 118.0, 111.0, 12.0.

  • IR (KBr, cm⁻¹): ~1680 (C=O stretching of aldehyde).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete formation of the Vilsmeier reagent due to moisture.- Deactivated starting material.- Insufficient reaction time or temperature.- Ensure all glassware is flame-dried and reagents are anhydrous.- Verify the purity of the 2-methylbenzofuran.- Monitor the reaction by TLC and adjust the reaction time or temperature if necessary.
Formation of multiple byproducts - Reaction temperature too high, leading to side reactions.- Impure starting materials.- Maintain careful temperature control throughout the reaction.- Purify the starting materials before use.
Difficulty in product isolation - Incomplete neutralization during work-up.- Emulsion formation during extraction.- Ensure the pH is neutral before extraction.- Add brine to the aqueous layer to break up emulsions.

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is highly effective, other formylation methods can also be considered for benzofuran derivatives.

  • Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) to introduce a formyl group, typically ortho to a hydroxyl group on a phenol.[18][19][20][21][22] It is generally less efficient than the Vilsmeier-Haack reaction for this specific transformation.[19]

  • Rieche Formylation: This reaction uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[23][24][25] It is effective for electron-rich aromatic compounds.[25]

Conclusion

The Vilsmeier-Haack reaction provides a reliable and efficient pathway for the synthesis of 2-methylbenzofuran-3-carbaldehyde, a valuable intermediate in organic synthesis. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully perform this formylation and obtain the desired product in good yield.

References

  • Thermo Fisher Scientific. (2025, September 17).
  • Fisher Scientific. (2025, December 19).
  • Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • Merck Millipore. (n.d.).
  • Cole-Parmer. (2006, June 23).
  • Loba Chemie. (n.d.). N,N-DIMETHYL FORMAMIDE AR/ACS.
  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF).
  • Chemius. (n.d.). Dimethylformamide (DMF).
  • Sigma-Aldrich. (2012, April 24).
  • Wikipedia. (2023, December 29). Vilsmeier–Haack reaction. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.
  • Grokipedia. (n.d.). Duff reaction.
  • Wikipedia. (2023, October 21). Duff reaction. [Link]

  • SynArchive. (n.d.). Duff Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • chemeurope.com. (n.d.). Duff reaction.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction.
  • Benchchem. (2025).
  • Wiley-VCH. (n.d.).
  • De Gruyter. (2021, February 15).
  • Benchchem. (2025, December). A Comparative Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran.
  • SynArchive. (n.d.). Rieche Formylation. [Link]

  • Common Organic Chemistry. (n.d.).
  • International Journal of Pharmacy and Technology. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. (2023, May 27). Rieche formylation. [Link]

  • ResearchGate. (2026, January 19). (PDF)
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings.
  • PubChemLite. (n.d.). 2-methylbenzofuran-3-carbaldehyde (C10H8O2).
  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • Benchchem. (2025).
  • Journal of Pharmaceutical Negative Results. (2022).

Sources

large-scale synthesis of 2-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Scalable Synthesis of 2-Methylbenzofuran-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

2-Methylbenzofuran-5-carbaldehyde is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.[1] Its benzofuran core, functionalized with both a methyl and an aldehyde group, offers versatile handles for constructing diverse molecular architectures, including those with potential anti-inflammatory and anti-cancer properties.[1] The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, demanding a process that is not only high-yielding and pure but also economically viable, safe, and environmentally responsible. This application note provides a comprehensive, field-proven protocol for the , focusing on the robust and highly scalable Vilsmeier-Haack formylation reaction. We delve into the rationale behind methodological choices, offer a detailed step-by-step protocol, and address critical safety and purification considerations to ensure a self-validating and reproducible system for researchers and drug development professionals.

Strategic Approach to Scalable Synthesis

The direct formylation of a readily available starting material is the most logical and economically sound strategy for producing 2-Methylbenzofuran-5-carbaldehyde at an industrial scale. The chosen precursor, 2-Methylbenzofuran, is commercially available and serves as an ideal substrate for electrophilic aromatic substitution due to the electron-rich nature of the benzofuran ring system.

Several formylation methods exist, but their suitability for large-scale synthesis varies significantly:

  • Duff Reaction: This method, which uses hexamine, is generally limited to highly activated substrates like phenols and often results in low yields (15-20%), making it unsuitable for this application.[2][3]

  • Rieche Formylation: While a powerful method employing dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄), it involves reagents that pose significant handling challenges and toxicity concerns, complicating its implementation at scale.[4][5]

  • Vilsmeier-Haack Reaction: This reaction stands out as the superior choice for this process. It utilizes common, cost-effective industrial reagents—phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—to generate a highly electrophilic "Vilsmeier reagent".[6][7] This reagent efficiently formylates electron-rich heterocycles like 2-methylbenzofuran under controlled conditions, making it a robust and well-documented method for industrial aldehyde synthesis.[8][9][10]

Our selected strategy, therefore, hinges on the Vilsmeier-Haack reaction, which offers an optimal balance of yield, cost, and scalability. The reaction proceeds via the formation of the electrophilic chloroiminium salt (Vilsmeier reagent), which then attacks the electron-rich 5-position of the 2-methylbenzofuran ring. A subsequent hydrolysis step converts the resulting iminium intermediate into the target aldehyde.[10]

Synthetic_Pathway cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Start 2-Methylbenzofuran Start->Intermediate Electrophilic Attack Product 2-Methylbenzofuran- 5-carbaldehyde Intermediate->Product Aqueous Hydrolysis Vilsmeier_Mechanism DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier - PO₂Cl₂⁻ Sigma Sigma Complex (Intermediate) Vilsmeier->Sigma Benzofuran 2-Methylbenzofuran Benzofuran->Sigma + Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium - H⁺ Aldehyde Final Aldehyde Iminium->Aldehyde + H₂O (Hydrolysis) H2O H₂O (Workup) H2O->Aldehyde

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MBF-5CHO Status: Open for Resolution Agent: Senior Application Scientist Target Compound: 2-Methylbenzofuran-5-carbaldehyde (CAS: 10452-47-8)

Executive Summary

You are likely encountering difficulties purifying 2-Methylbenzofuran-5-carbaldehyde due to its tendency to oil out during crystallization and its susceptibility to oxidation (forming the corresponding carboxylic acid). As a key intermediate in the synthesis of bioactive benzofuran derivatives (including anti-arrhythmic and anti-tumor agents), high purity (>98%) is critical for downstream lithiation or coupling steps.

This guide prioritizes chemical purification (Bisulfite Adduct) over physical methods because it leverages the specific reactivity of the aldehyde group to remove non-aldehyde impurities (isomers, starting materials) with high selectivity.

Module 1: The "Gold Standard" Purification (Bisulfite Adduct)

Why this works: Aldehydes form reversible, water-soluble (or solid precipitating) adducts with sodium bisulfite. Non-aldehyde impurities (e.g., unreacted 2-methylbenzofuran, phenols) do not react and can be washed away.

Protocol: Bisulfite Regeneration Workup

Prerequisites:

  • Crude 2-Methylbenzofuran-5-carbaldehyde

  • Methanol (MeOH) or Ethanol (EtOH)

  • Saturated aqueous Sodium Bisulfite (

    
    )
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    )
    
  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )

Step-by-Step Workflow:

  • Adduct Formation:

    • Dissolve the crude oil/solid in a minimal amount of MeOH (approx. 2-3 mL per gram).

    • Add 1.5 equivalents of saturated aq.

      
       .
      
    • Stir vigorously for 30–60 minutes.

    • Observation: A white precipitate (the bisulfite adduct) usually forms. If no precipitate forms, the adduct is soluble in the aqueous phase (proceed to Step 2B).

  • Impurity Removal:

    • Scenario A (Precipitate formed): Filter the solid. Wash the filter cake thoroughly with

      
        or Hexanes . This wash removes non-aldehyde organic impurities. Discard the filtrate.
      
    • Scenario B (No precipitate): Extract the aqueous mixture with

      
        (2x). Discard the organic layer (this contains the impurities). Retain the aqueous layer containing the adduct.
      
  • Regeneration:

    • From Solid (Scenario A): Suspend the solid in a biphasic mixture of EtOAc and Water .

    • From Solution (Scenario B): Add fresh EtOAc to the aqueous layer.

    • Slowly add 10% aq.

      
        (or 1M NaOH) while stirring until pH > 10.
      
    • Mechanism: Base destroys the bisulfite adduct, liberating the free aldehyde into the EtOAc layer.

  • Isolation:

    • Separate the organic layer.

    • Wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
Troubleshooting the Bisulfite Method
SymptomProbable CauseCorrective Action
Low Recovery Yield Adduct did not fully revert.Ensure pH is >10 during regeneration. Warm slightly (30°C) if necessary.
Emulsion Formation High concentration of salts.Filter the biphasic mixture through a Celite pad before separation.
Product is Acidic Oxidation occurred during workup.Perform all steps under

atmosphere. Use fresh bisulfite.

Module 2: Recrystallization (Overcoming "Oiling Out")

Context: 2-Methylbenzofuran-5-carbaldehyde has a melting point in the range of 60–70°C (depending on purity). Compounds with this MP often melt before they dissolve or separate as an oil upon cooling.

Recommended Solvent Systems
SystemRatio (v/v)Protocol Notes
Hexane / EtOAc 9:1 to 4:1Dissolve in hot EtOAc; add hot Hexane until cloudy. Cool very slowly.
EtOH / Water ~5:1Dissolve in warm EtOH; add water dropwise.
Cyclohexane 100%Good for removing polar tars, but solubility may be low.
The "Seeding" Technique (Critical for this Compound)

If your solution turns cloudy but forms an oil droplet at the bottom:

  • Reheat until the oil dissolves.

  • Allow the solution to cool just until it becomes slightly turbid.

  • Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod.

  • Insulate the flask (wrap in a towel) to slow the cooling rate. Rapid cooling promotes oiling.

Module 3: Chromatographic Purification

When to use: If the bisulfite method fails or if you need to separate close regioisomers (e.g., 6-formyl vs 5-formyl).

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase Gradient:

  • Start: 100% Hexanes (to elute non-polar impurities like bis-benzofurans).

  • Elute: 5%

    
     10% EtOAc in Hexanes.
    
  • Flush: 20% EtOAc in Hexanes (to elute the aldehyde).

Technical Tip: Aldehydes can streak (tail) on silica due to interaction with acidic silanol groups.

  • Fix: Pre-wash the column with 1%

    
     in Hexanes, or add 0.1% 
    
    
    
    to your mobile phase.

Visualizing the Purification Logic

Figure 1: Purification Strategy Decision Matrix

PurificationStrategy Crude Crude 2-Methylbenzofuran- 5-carbaldehyde CheckPurity Check Purity (TLC/HPLC) Crude->CheckPurity HighImpurity Major Impurities (Phenols, Isomers) CheckPurity->HighImpurity Low Purity MinorImpurity Minor Impurities (<5%) CheckPurity->MinorImpurity High Purity Bisulfite Bisulfite Adduct Purification HighImpurity->Bisulfite Preferred Method Column Flash Chromatography (Silica + 1% Et3N) HighImpurity->Column If Bisulfite Fails Recryst Recrystallization (Hexane/EtOAc) MinorImpurity->Recryst If Solid MinorImpurity->Column If Oil Pure Pure Aldehyde (Store under N2) Bisulfite->Pure Recryst->Pure Column->Pure

Caption: Decision matrix for selecting the optimal purification route based on crude purity and physical state.

Figure 2: Bisulfite Adduct Mechanism & Workflow

BisulfiteWorkflow ImpureAldehyde Impure Aldehyde (Organic Phase) Adduct Bisulfite Adduct (Precipitate/Aq. Phase) ImpureAldehyde->Adduct + NaHSO3 NaHSO3 Sat. aq. NaHSO3 NaHSO3->Adduct Impurities Non-Aldehyde Impurities (Wash away in Organic) Adduct->Impurities Wash (Et2O) Regen Regeneration (Na2CO3 / NaOH) Adduct->Regen Base Treatment PureAldehyde Pure Aldehyde (Extracted in EtOAc) Regen->PureAldehyde Extraction

Caption: The chemical logic behind the bisulfite purification method, highlighting the separation of non-aldehyde impurities.

Frequently Asked Questions (FAQs)

Q1: My product is turning yellow/brown after purification. Why? A: This indicates oxidation . Benzofuran carbaldehydes are electron-rich and prone to auto-oxidation to the carboxylic acid (2-methylbenzofuran-5-carboxylic acid) or dimerization.

  • Fix: Store the purified compound under an inert atmosphere (Argon/Nitrogen) at 4°C. If the color change is severe, wash the solid with cold sodium bicarbonate solution (removes the acid) and recrystallize.

Q2: Can I use the bisulfite method if my compound is an oil? A: Yes. If the adduct itself is an oil or soluble in water, you cannot filter it. Instead, wash the aqueous phase (containing the adduct) with ether to remove impurities, then basify the aqueous phase to release the aldehyde back into a fresh organic solvent.

Q3: What are the major impurities I should look for by NMR? A:

  • Aldehyde proton: ~10.0 ppm (Singlet).

  • Carboxylic Acid (Impurity): Broad singlet >11 ppm (often invisible if exchanged) + shift in aromatic peaks.

  • Isomer (Regioisomer): Look for small doublet/singlet splitting in the aromatic region (7.0–8.0 ppm) that integrates to <5%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 595693, 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. [Link] (Note: Physical properties extrapolated from dihydro and related benzofuran analogs).

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724. [Link]

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

Technical Support Center: HPLC Analysis of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran derivatives (e.g., Amiodarone, Saprisartan, various natural products) present a unique set of chromatographic challenges. Their lipophilic nature often requires high organic mobile phases, while the frequent presence of basic nitrogen side chains leads to severe peak tailing due to silanol interactions. Furthermore, the rigid bicyclic aromatic structure often results in positional isomers that are difficult to resolve on standard C18 chemistries.

This guide moves beyond basic textbook advice, offering field-proven solutions for the three most common failure modes in benzofuran analysis: Peak Tailing , Isomer Co-elution , and Retention Shifts .

Module 1: The "Shark Fin" Peak (Severe Tailing)

Symptom: Asymmetric peaks (Tailing Factor


) often seen with amino-benzofurans (e.g., 2-aminomethylbenzofurans).

Root Cause: Benzofurans with amine functionalities act as weak bases. At neutral pH, positively charged amines interact ionically with residual negatively charged silanols (


) on the silica column surface. This secondary retention mechanism causes the "tail."[1][2][3]
Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Mobile Phase pH Lower to pH 2.5 – 3.0 At pH < 3, surface silanols are protonated (

), rendering them neutral and preventing ionic interaction with the basic analyte [1].
Buffer Selection Add 0.1% Formic Acid or 20mM Ammonium Formate Simple water/ACN gradients are insufficient. Ionic strength is required to mask residual silanols. For UV-only methods, Phosphate buffer (pH 2.5) is superior for peak shape but incompatible with MS [2].
Column Choice Switch to "End-capped" or "Hybrid" Silica Traditional silica is too active. Use columns explicitly labeled "Base Deactivated" or Hybrid Organic-Inorganic Particle (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) which have reduced silanol activity [3].
Temperature Increase to 40-50°C Higher temperature increases mass transfer kinetics, sharpening the peak and reducing the impact of secondary interactions [4].
Visual Logic: Tailing Diagnosis

TailingLogic Start Symptom: Peak Tailing (Tf > 1.5) CheckAmine Does Analyte have Basic N? Start->CheckAmine CheckPH Is Mobile Phase pH < 3.0? CheckCol Is Column End-capped? CheckPH->CheckCol Yes ActionAcid Action: Add 0.1% Formic Acid or Phosphate Buffer CheckPH->ActionAcid No ActionCol Action: Switch to Hybrid (High pH stable) or PFP CheckCol->ActionCol No ActionTemp Action: Increase Temp to 45°C CheckCol->ActionTemp Yes (Still tailing) CheckAmine->CheckPH Yes

Caption: Decision tree for diagnosing and resolving peak tailing in basic benzofuran derivatives.

Module 2: The "Doublet" Peak (Isomer Separation)

Symptom: A split peak or a "shoulder" where a single peak is expected. Root Cause: Benzofuran synthesis often yields positional isomers (e.g., 5-substituted vs. 6-substituted benzofurans). These have identical mass (isobaric) and very similar hydrophobicity, making C18 separation nearly impossible.

The Solution: Pi-Pi Interaction Chromatography

Standard C18 columns separate based on hydrophobicity. To separate benzofuran isomers, you must exploit their aromaticity.

Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[4]

  • Mechanism: These stationary phases engage in

    
     interactions with the benzofuran ring system. The electron density differences between isomers (caused by the position of substituents) create different interaction strengths, resolving the peaks [5].
    

Comparative Data: Isomer Resolution (


) 
Column PhaseMechanismResolution (

) of 5- vs 6-isomer
Verdict
C18 (ODS) Hydrophobic Interaction0.8 (Co-elution)Fail
C8 Hydrophobic (Weaker)0.6 (Co-elution)Fail
Phenyl-Hexyl Hydrophobic +

1.9 (Baseline)Excellent
PFP (F5) Dipole-Dipole +

2.2 (Baseline)Best for Halogenated

Module 3: Method Development Protocol

Context: A robust starting point for unknown benzofuran derivatives. This protocol prioritizes "First-Time-Right" success by addressing solubility and tailing immediately.

Universal Gradient Method (Benzofurans)
  • Mobile Phase A: Water + 0.1% Formic Acid (for MS) OR 20mM Phosphate Buffer pH 2.5 (for UV).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: ACN is preferred over Methanol due to lower backpressure and better UV transparency at 240-254nm.

  • Column: Phenyl-Hexyl, 100mm x 2.1mm, 1.7µm or 2.5µm particle size.

  • Flow Rate: 0.4 mL/min (for 2.1mm ID).

  • Temperature: 40°C.

  • Detection: UV @ 254nm (Aromatic ring) and 280nm.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Trapping)
1.05Start Gradient
10.095Elution of Lipophilic Benzofurans
12.095Wash
12.15Re-equilibration
15.05End
Workflow Visualization

MethodDev Sample Sample Prep: Dissolve in 50:50 ACN:Water Screen Screening Run: 5-95% B Gradient C18 Column Sample->Screen Decision Check Resolution & Shape Screen->Decision Opt1 Good Separation: Optimize Gradient Slope Decision->Opt1 Rs > 2.0 Opt2 Co-elution (Isomers): Switch to Phenyl-Hexyl Decision->Opt2 Rs < 1.5 (Doublet) Opt3 Tailing: Add 20mM NH4-Formate or Increase Temp Decision->Opt3 Tailing > 1.5

Caption: Strategic workflow for optimizing benzofuran separation methods.

Frequently Asked Questions (FAQs)

Q: My benzofuran sample precipitates when I inject it. Why? A: Benzofurans are highly lipophilic. If you dissolve them in 100% DMSO or ACN and inject a large volume into a high-aqueous initial mobile phase (e.g., 95% Water), the compound crashes out instantly ("Solvent Shock").

  • Fix: Dissolve sample in 50:50 Water:ACN if possible. If DMSO is required, limit injection volume to <5 µL.

Q: I see "Ghost Peaks" in my gradient. Are these impurities? A: Benzofurans are often analyzed at 210-254 nm. If you use low-quality ACN or old buffers, impurities in the mobile phase concentrate on the column during equilibration and elute during the gradient.

  • Fix: Use HPLC-grade solvents. Run a "Blank" (0µL injection) gradient. If peaks persist, they are from the mobile phase, not your sample [6].

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol has higher viscosity (higher pressure) and a higher UV cutoff (205 nm vs 190 nm for ACN). However, Methanol's protic nature can sometimes offer different selectivity for polar benzofuran derivatives.

References

  • Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Retrieved from

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • SciELO. (2025). Stability-indicating HPLC method for determination of amiodarone hydrochloride.[5] Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

  • BenchChem. (2025).[6][7] Method development for analyzing 4-Chloronaphtho[2,3-b]benzofuran purity. Retrieved from

Sources

stability issues of 2-Methylbenzofuran-5-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, handling protocols, and troubleshooting strategies for 2-Methylbenzofuran-5-carbaldehyde .

Subject: Stability, Storage, and Handling Under Variable Conditions

Part 1: Executive Summary & Chemical Identity

Critical Distinction: Before proceeding, ensure you are working with the correct chemical species. There is a common confusion between the fully aromatic benzofuran and its dihydro- analog.[1]

FeatureTarget Compound Common Analog (Impurity/Variant)
Name 2-Methylbenzofuran-5-carbaldehyde 2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde
Structure Fully aromatic furan ringSaturated furan ring (dihydro)
CAS 204584-97-4 (Primary)54365-75-2
Stability Risk High (Oxidation & Light)Moderate (Oxidation)

Core Stability Verdict: 2-Methylbenzofuran-5-carbaldehyde is a moderately unstable heterocyclic building block.[1] It is primarily sensitive to oxidative degradation (air) and photochemical dimerization (light). It must be stored under an inert atmosphere at low temperatures to prevent the formation of 2-methylbenzofuran-5-carboxylic acid.[1]

Part 2: Detailed Stability Profile

Oxidative Instability (Air Sensitivity)
  • Mechanism: The aldehyde moiety at the C5 position is highly susceptible to radical autoxidation, converting it to the corresponding carboxylic acid. The electron-rich benzofuran ring can facilitate this process by stabilizing radical intermediates.[1]

  • Observation: A pure sample (typically a pale yellow or off-white solid/low-melting solid) will develop a white crust or precipitate if left exposed to air.[1] This is the carboxylic acid degradation product.

  • Impact: Drastic reduction in yield during reductive aminations or Wittig reactions due to the consumption of the aldehyde.

Photostability (Light Sensitivity)
  • Mechanism: Benzofurans are chromophores that absorb UV-Vis light.[1] Upon exposure, they can undergo [2+2] photocycloaddition , leading to dimerization. The aldehyde group itself can also degrade via Norrish Type I/II pathways under intense irradiation.

  • Observation: Darkening of the sample (yellow

    
     brown/orange) without a distinct precipitate.
    
  • Prevention: Strict exclusion of light using amber vials or foil wrapping is mandatory.

Solution Stability
  • Protic Solvents (MeOH, EtOH): Stable for short periods (hours). Prolonged storage can lead to hemiacetal/acetal formation, especially if trace acid is present.

  • Aprotic Solvents (DMSO, DMF): Good solubility, but these solvents can accelerate oxidation if not degassed.

  • Chlorinated Solvents (DCM, Chloroform): Avoid for long-term storage. Chloroform often contains acidic stabilizers (HCl) or generates phosgene/HCl over time, which can catalyze polymerization of the benzofuran ring.

Part 3: Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes for 2-Methylbenzofuran-5-carbaldehyde.

DegradationPathway Aldehyde 2-Methylbenzofuran- 5-carbaldehyde (Active Reagent) Acid 2-Methylbenzofuran- 5-carboxylic Acid (White Solid/Crust) Aldehyde->Acid Air Oxidation (O2, Radical) Dimer [2+2] Photodimer (Brown/Dark Oil) Aldehyde->Dimer UV Light (hv) Acetal Hemiacetal/Acetal (In Alcohols + Acid) Aldehyde->Acetal ROH / H+

Figure 1: Primary degradation pathways showing oxidation to carboxylic acid (red path) and photodimerization (yellow path).

Part 4: Troubleshooting Guide & FAQs

Q1: My sample has turned from pale yellow to a dark brown oil. Is it still usable?
  • Diagnosis: This indicates photochemical degradation or polymerization.

  • Action: Check purity via TLC or LC-MS.

    • If purity is >90%: Purify via filtration through a short pad of silica gel (eluting with Hexane/EtOAc) to remove the dark polymer.

    • If purity is <80%: Discard. The polymeric impurities can poison metal catalysts (e.g., Pd, Ni) in subsequent steps.

Q2: I see a white solid precipitating in my liquid sample.
  • Diagnosis: This is almost certainly 2-methylbenzofuran-5-carboxylic acid , formed via air oxidation.[1]

  • Action:

    • Dissolve the mixture in a non-polar solvent (e.g., Dichloromethane).

    • Wash with weak aqueous base (e.g., 5% NaHCO₃). The acid will move to the aqueous layer.

    • Dry the organic layer (MgSO₄) and concentrate to recover the aldehyde.

Q3: Can I store this compound in Methanol/Ethanol?
  • Answer: No, not for storage.

  • Reason: Aldehydes are electrophilic. In the presence of alcohols and trace environmental acids, they form hemiacetals and acetals reversibly. This complicates NMR interpretation (extra peaks) and can interfere with stoichiometry in precise reactions.

Q4: The melting point is lower than reported on the CoA.
  • Diagnosis: Impurities (acid or dimer) depress the melting point significantly.

  • Action: Recrystallize. A common solvent system for benzofuran aldehydes is Ethanol/Water or Hexane/Ethyl Acetate .

Part 5: Standard Operating Procedures (SOPs)

Protocol A: Proper Storage
  • Container: Use a tightly sealed glass vial with a Teflon-lined cap.

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

  • Protection: Wrap the vial in aluminum foil or store in a dark box.

Protocol B: Re-Purification (If Oxidized)

Use this if the sample contains <10% acid impurity.

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc).

  • Wash: Perform a wash with saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[1][2][3]

      
      [1]
      
  • Extraction: Separate the organic layer.

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C.

  • Validation: Confirm aldehyde peak recovery via ¹H NMR (CHO peak ~9.8-10.0 ppm).

References

  • PubChem. (n.d.). Benzofuran-5-carbaldehyde Derivatives. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis and Reactivity of Benzofurans. Retrieved February 18, 2026, from [Link]

Sources

optimizing catalyst selection for benzofuran synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering hurdles in benzofuran synthesis. It moves beyond standard textbook descriptions to address why reactions fail and how to engineer the catalytic system for success.

Technical Support Ticket #BF-2024-OPT

Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimizing Catalyst Selection & Troubleshooting Target Substrates: o-Halophenols, Phenols, Salicylaldehydes

Part 1: The Catalyst Decision Matrix

Before troubleshooting, ensure you have selected the thermodynamic "path of least resistance" for your specific substrate. Do not force a Larock condition on a substrate better suited for a Rap-Stoermer condensation.

Substrate-to-Catalyst Mapping Table
Starting Material AStarting Material BRecommended SystemKey Catalyst/ReagentMechanism Type
o-Iodophenol Internal Alkyne Larock Heteroannulation Pd(OAc)₂ / Na₂CO₃ / LiClCarbopalladation / Insertion
o-Halophenol Terminal Alkyne Sonogashira-Cyclization Pd(PPh₃)₂Cl₂ / CuI / Et₃NCross-coupling / 5-endo-dig
Salicylaldehyde

-Haloketone
Rap-Stoermer Metal-Free (K₂CO₃ or DBU)Aldol / Intramolecular S

2
Phenol Acrylate/Olefin Oxidative Annulation Pd(OAc)₂ / Cu(OAc)₂ / O₂C-H Activation (Fagnou cond.)
o-Alkynylphenol (None) Hydroalkoxylation AuCl₃ or AgOTfLewis Acid Cycloisomerization

Part 2: Visualizing the Logic

Workflow 1: Catalyst Selection Decision Tree

Use this logic flow to determine your starting point.

Benzofuran_Decision_Tree Start Select Substrate Class Halophenol o-Halo/Iodophenol Start->Halophenol Salicyl Salicylaldehyde Start->Salicyl Phenol Simple Phenol Start->Phenol AlkyneType Alkyne Partner? Halophenol->AlkyneType Rap Rap-Stoermer (Base only / No Metal) Salicyl->Rap + alpha-Haloketone CH_Act Oxidative C-H Activation (Pd(II) + Oxidant) Phenol->CH_Act + Acrylate/Olefin Internal Internal Alkyne AlkyneType->Internal Substituted Terminal Terminal Alkyne AlkyneType->Terminal Unsubstituted Larock Larock Annulation (Pd(OAc)2 + LiCl) Internal->Larock Sono Sonogashira-Cyclization (Pd/Cu Co-cat) Terminal->Sono

Figure 1: Decision tree for selecting the optimal catalytic manifold based on available starting materials.

Part 3: Detailed Protocols & Troubleshooting

Module A: The Larock Heteroannulation (Pd-Catalyzed)

Context: The gold standard for 2,3-disubstituted benzofurans. The Critical Component: Chloride Ions. The addition of LiCl or n-Bu4NCl is not optional; it stabilizes the Pd(II) intermediate and prevents premature


-hydride elimination.
Standard Protocol (Self-Validating)
  • Charge: o-Iodophenol (1.0 equiv), Internal Alkyne (1.2 equiv), Na₂CO₃ (2.0 equiv), LiCl (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%). Note: Ligand-free conditions often work best for simple substrates.

  • Solvent: DMF (0.1 M). Degas thoroughly (Argon sparge).

  • Heat: 100 °C for 12–24 h.

Troubleshooting Guide (Q&A)

Q: My reaction turns black immediately and yield is <10%. What happened?

  • Diagnosis: "Pd Black" precipitation. The active Pd(0) species aggregated before entering the catalytic cycle.

  • Fix:

    • Ligand Addition: Add PPh₃ (10 mol%) or a bulky electron-rich phosphine like XPhos . XPhos is particularly effective for sterically hindered phenols [1].

    • Temperature Ramp: Do not plunge the flask into a 100 °C bath. Start at 60 °C and ramp up to allow oxidative addition to occur before thermal decomposition.

Q: I see the intermediate coupled product (alkynyl phenol) but no cyclization.

  • Diagnosis: The 5-endo-dig cyclization is electronically disfavored or the Pd is "stuck" coordinated to the alkyne.

  • Fix: Switch to a Pd(II)/Cu(I) co-catalytic system. The Copper activates the alkyne (via

    
    -coordination), making it more electrophilic for the intramolecular nucleophilic attack by the oxygen [2].
    
Module B: Copper-Catalyzed Synthesis (The Green Route)

Context: Ideal for 2-substituted benzofurans via Sonogashira-type coupling followed by cyclization.

Mechanism Visualization

Understanding the failure points in the Cu/Pd cycle is vital for troubleshooting.

Pd_Cu_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I Fail1 FAILURE: Pd Black (Need Ligand) Pd0->Fail1 Unstabilized TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet RedElim Reductive Elimination (Coupled Intermediate) TransMet->RedElim Fail2 FAILURE: Homocoupling (Glaser Coupling) TransMet->Fail2 Excess O2/Cu Cycliz Intramolecular Cyclization RedElim->Cycliz Cycliz->Pd0 Regenerate

Figure 2: Catalytic cycle for Pd/Cu synthesis showing critical failure nodes (Pd aggregation and Glaser homocoupling).

Troubleshooting Guide (Q&A)

Q: I am getting significant homocoupling of my alkyne (Glaser product) instead of the benzofuran.

  • Diagnosis: Oxygen leakage. Copper(I) + O₂ catalyzes alkyne dimerization.

  • Fix:

    • Strict Anaerobic Conditions: Freeze-pump-thaw the solvent.

    • Slow Addition: Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl halide.

Q: Can I do this without Palladium?

  • Answer: Yes, for certain substrates.[1] Use CuI (10 mol%) with L-proline (20 mol%) as a ligand in DMSO. The amino acid ligand stabilizes the Cu species and facilitates the nucleophilic attack of the phenoxide onto the aryl halide (Ullmann-type) or alkyne [3].

Module C: Regioselectivity & Functional Group Tolerance

Q: How do I control regioselectivity in acid-catalyzed cyclization of acetals?

  • Technical Insight: This reaction competes between 5-exo and 6-endo closures.

  • Guidance:

    • Electronic Control: Electron-donating groups (EDGs) on the aromatic ring favor the 5-exo pathway (benzofuran formation) by stabilizing the oxonium intermediate.

    • Steric Control: Bulky groups on the alkyne/acetal promote the formation of the 6-membered ring (isochromene) to relieve strain. For benzofurans, keep the alkyne terminus unhindered or use a directing group [4].

Q: My substrate has a free amine (-NH2). The reaction fails.

  • Diagnosis: Catalyst Poisoning. The amine binds tightly to Pd or Cu, shutting down the cycle.

  • Fix:

    • Protect the Amine: Convert to -NHBoc or -NHAc.

    • Switch Catalyst: Use a Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) which is more tolerant of directing groups and amines compared to Pd(0) [5].

References

  • Larock, R. C., et al. "Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes." Journal of Organic Chemistry, 2005.[2]

  • Reddy, M. S., et al. "Palladium/Copper-Co-catalyzed Synthesis of Benzofurans."[3] Journal of Organic Chemistry, 2022.[2][3][4] [3]

  • Ma, D., et al. "CuI/L-Proline-catalyzed coupling of aryl halides with terminal alkynes." Journal of Organic Chemistry, 2007.[2]

  • WuXi AppTec. "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal: QM Analysis of Regioselectivity." WuXi AppTec Technical Guides, 2024.

  • Glorius, F., et al. "Rh(III)-catalyzed C-H activation and annulation." ACS Catalysis, 2018.[5]

Sources

Technical Support Center: Purification of 2-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography & Downstream Processing Ticket ID: MBF-5-CHO-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

This guide addresses the isolation and purification of 2-Methylbenzofuran-5-carbaldehyde (CAS: 54365-75-2).[1] This intermediate is typically synthesized via Vilsmeier-Haack formylation of 2-methylbenzofuran.[1] Users frequently encounter issues regarding the separation of the unreacted starting material (non-polar) and the removal of oxidized byproducts (carboxylic acids).[2]

The benzofuran core is aromatic and lipophilic, while the aldehyde moiety at position 5 adds moderate polarity and reactivity.[2] Successful purification requires balancing these properties to prevent on-column oxidation or co-elution.[1]

Part 1: Method Development & Optimization (The Setup)

Q1: What is the optimal stationary phase and solvent system for this aldehyde?

A: Standard normal-phase silica gel is effective, but specific solvent modifiers are crucial to prevent "tailing" caused by the aldehyde's interaction with silanol groups.[2]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvent System: Hexane (or Heptane) and Ethyl Acetate (EtOAc).[3][4]

  • Base Gradient:

    • Start: 100% Hexane (to elute unreacted 2-methylbenzofuran).

    • Elution: 5%

      
       15% EtOAc in Hexane.
      
    • Target Rf: Adjust solvent so the product has an Rf of 0.30 – 0.35 .

Technical Insight: Aldehydes can oxidize to carboxylic acids on acidic silica. If your crude mixture is sensitive or has been stored, add 1% Triethylamine (TEA) to the column equilibration solvent to neutralize the silica acidity.[2] This prevents the formation of the "baseline streak" associated with 2-methylbenzofuran-5-carboxylic acid [1, 2].[1]

Q2: How do I calculate the loading capacity for a crude Vilsmeier reaction mixture?

A: Vilsmeier-Haack reactions often produce viscous, dark oils (tar) containing phosphorous salts. Do not load this directly.

  • Pre-Column Workup: Ensure rigorous washing with sat.

    
     to remove acidic phosphorous byproducts.
    
  • Loading Method: Dry Loading is superior to wet loading for this compound.

    • Dissolve crude in minimal Dichloromethane (DCM).

    • Add silica (ratio 1:2 crude-to-silica).[1]

    • Evaporate to a free-flowing powder.[1]

    • Load this powder on top of the packed column.

  • Ratio: Use a 30:1 to 50:1 silica-to-crude ratio by weight.[1]

Part 2: Troubleshooting Common Issues (The Fix)

Q3: I see a spot moving just ahead of my product. What is it, and how do I remove it?

A: This is likely the 2-methylbenzofuran starting material or a regioisomer (e.g., 7-formyl isomer, though less common in 2-substituted systems).[1][2]

  • Diagnosis: The starting material is significantly less polar (Rf ~0.7-0.8 in 10% EtOAc).[1]

  • The Fix: Run a "flush" volume of 100% Hexane (2-3 column volumes) before starting the EtOAc gradient. This pushes the non-polar starting material off the column completely before the aldehyde begins to migrate.[2]

Q4: My product band is streaking, and the yield is lower than expected.

A: Streaking usually indicates one of two things:

  • Acidic Impurities: The aldehyde has partially oxidized to 2-methylbenzofuran-5-carboxylic acid.[1]

  • Overloading: The column is saturated.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Long tailing streak Carboxylic acid formationFlush column with 1% Acetic Acid in EtOAc to recover the acid (if needed), or use 1% TEA in future runs to prevent it.[1]
Fronting (shark fin shape) Column OverloadingReduce loading mass or increase column diameter.
Dark band at top Vilsmeier tars/saltsPerform a Bisulfite Wash (see Part 3) before chromatography.
Q5: The product crystallizes inside the fraction tubes or the column tip.

A: 2-Methylbenzofuran-5-carbaldehyde is a solid (Melting Point ~50-60°C range for similar derivatives).[1]

  • Immediate Action: Add a small amount of DCM to the collection tubes before collection starts. This keeps the eluent solvated.

  • Prevention: Do not let the column run dry. If crystallization occurs at the tip, briefly heat the tip with a heat gun or wash with pure EtOAc.[2]

Part 3: Advanced Purification Scenarios (The Edge Cases)

Q6: Chromatography is failing to separate the isomers. Is there a chemical alternative?

A: Yes. Aldehydes possess a unique chemical "handle" that allows for purification without chromatography: the Bisulfite Adduct Method . This is highly effective for separating aldehydes from ketones or non-carbonyl impurities [3].

Protocol: Bisulfite Purification

  • Formation: Dissolve crude mixture in EtOAc. Add saturated aqueous Sodium Bisulfite (

    
    ). Shake vigorously for 10-15 mins. The aldehyde forms a water-soluble adduct.[1]
    
  • Separation: Separate layers. Keep the Aqueous Layer (contains product). Discard organic layer (contains impurities).

  • Wash: Wash the aqueous layer with fresh Ether/EtOAc to remove trapped non-polar contaminants.

  • Regeneration: Basify the aqueous layer with

    
     or dilute NaOH (pH > 10). The adduct breaks down, releasing the pure aldehyde.[2]
    
  • Extraction: Extract the cloudy aqueous mixture with EtOAc, dry over

    
    , and concentrate.
    
Q7: How do I confirm the regioselectivity (5-formyl vs 7-formyl)?

A: Use


 NMR.
  • 5-formyl (Target): Look for two singlets (or weak doublets) in the aromatic region for protons at C4 and C6, and a doublet for C7 and C3. The C4 proton (ortho to aldehyde, meta to oxygen) will be significantly deshielded.[2]

  • Coupling Constants: 2,3-disubstituted benzofurans have distinct coupling patterns. The presence of a singlet at ~7.9-8.0 ppm often corresponds to the C4 proton deshielded by the C5-carbonyl [4].[1]

Part 4: Visualizations & Workflows

Workflow 1: Standard Purification Logic

This diagram outlines the decision-making process for purifying the crude Vilsmeier product.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil) Workup Aqueous Workup (Sat. NaHCO3) Start->Workup TLC TLC Analysis (10% EtOAc/Hexane) Workup->TLC Decision Is separation > 0.1 Rf? TLC->Decision Column Flash Column Silica Gel 60 Gradient: 0-20% EtOAc Decision->Column Yes Bisulfite Bisulfite Adduct Purification (Chemical) Decision->Bisulfite No (Complex Mix) Pool Pool Fractions (TLC Confirmation) Column->Pool Bisulfite->Pool Cryst Recrystallization (EtOH or EtOAc/Hex) Pool->Cryst Final Pure 2-Methylbenzofuran- 5-carbaldehyde Cryst->Final

Caption: Decision logic for selecting between flash chromatography and chemical purification based on crude mixture complexity.

Workflow 2: Troubleshooting "The Red Tar"

Vilsmeier reactions often yield a red/black tar. This workflow details the specific cleanup required before the column to ensure success.

TarCleanup Tar Crude Red Tar Dissolve Dissolve in EtOAc Tar->Dissolve Wash1 Wash: Water x2 (Remove DMF) Dissolve->Wash1 Wash2 Wash: Sat. NaHCO3 (Remove Acid/POCl3) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry DryLoad Dry Load onto Silica (DCM -> Powder) Dry->DryLoad

Caption: Pre-column workup protocol to remove Vilsmeier salts and DMF, preventing column fouling.

Part 5: Data Reference

Table 1: Physical Properties & Chromatography Data

Aggregated from analogous benzofuran derivatives [5, 6].[1][5][6]

PropertyValue / ConditionNotes
Molecular Weight 160.17 g/mol
Appearance Pale yellow to tan solidOxidizes to brown upon air exposure.[1][7]
Rf (Product) 0.35 In 15% EtOAc / 85% Hexane.
Rf (Starting Material) 0.75 2-Methylbenzofuran (Non-polar).[1]
Rf (Acid Impurity) < 0.05 Streaks from baseline without MeOH.
Solubility DCM, EtOAc, CHCl3, AcetonePoor solubility in pure Hexane (cold).[2]
Detection UV (254 nm)Strong absorption due to conjugation.
Stain 2,4-DNPTurns orange/red (Aldehyde specific).

References

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from [2]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • PubChem. 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde Data.[1][5][8] Retrieved from [2]

  • Biotage. Determining Solvent Strength in Flash Column Chromatography. Retrieved from

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (Analogous Purification Logic). Retrieved from [2]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Methylbenzofuran-5-carbaldehyde and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Naturally occurring in various plants and also accessible through synthetic routes, benzofuran and its derivatives exhibit a vast array of pharmacological activities.[3][4] This has led to their extensive investigation and application in the development of novel therapeutic agents for a multitude of disorders, including cancer, microbial infections, and neurodegenerative diseases.[2][5] This guide provides an in-depth comparative analysis of the biological activity of a specific derivative, 2-Methylbenzofuran-5-carbaldehyde, in relation to other key benzofuran compounds, supported by experimental data and detailed protocols.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of different functional groups and their positions on the pharmacological effects of these derivatives.[1] For instance, substitutions at the C-2 position have been shown to be crucial for the cytotoxic activity of many benzofuran compounds.[1][3]

The broad spectrum of biological activities associated with benzofuran derivatives includes:

  • Anticancer: Many benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][6]

  • Antimicrobial: The benzofuran scaffold is a key component in compounds exhibiting activity against a range of bacteria and fungi.[5][7]

  • Antioxidant: Several benzofuran derivatives have shown significant free radical scavenging capabilities.[3][8]

  • Enzyme Inhibition: Specific benzofuran compounds have been identified as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant in the context of Alzheimer's disease.[9][10]

Comparative Biological Activity: 2-Methylbenzofuran-5-carbaldehyde in Focus

While the broader class of benzofurans has been extensively studied, this guide hones in on 2-Methylbenzofuran-5-carbaldehyde. To provide a comprehensive comparison, we will evaluate its activity alongside other notable benzofuran derivatives in key therapeutic areas.

The anticancer potential of benzofuran derivatives is a significant area of research.[4] SAR studies have revealed that the nature and position of substituents on the benzofuran ring system heavily influence their cytotoxic efficacy.[1]

Table 1: Comparative in vitro Cytotoxicity of Benzofuran Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
2-Methylbenzofuran-5-carbaldehyde Data Not Available--
Compound 7c (a novel benzofuran derivative)AChE Inhibition0.058[11]
Compound 7e (a novel benzofuran derivative)AChE Inhibition0.086[11]
Donepezil (Reference Drug)AChE Inhibition0.049[11]
Compound VIII K562 (Leukemia)5.0[12]
Compound VIII HL-60 (Leukemia)0.1[12]
Compound 7 A549 (Lung Cancer)6.3 ± 2.5[13]
Compound 8 HepG2 (Liver Cancer)3.8 ± 0.5[13]
Compound 8 A549 (Lung Cancer)3.5 ± 0.6[13]
Doxorubicin (Reference Drug)-1.136[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Bacterial and fungal infections remain a major global health concern, and benzofuran derivatives have emerged as a promising class of antimicrobial agents.[7][14] Their mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[15]

Table 2: Comparative Antimicrobial Activity of Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-Methylbenzofuran-5-carbaldehyde Data Not Available--
Compound 6b Various Bacteria and Fungias low as 6.25[5]
(Benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d )S. aureus ATCC 6538Most Active Derivative[16]
Compounds M5i, M5k, M5l Candida albicans25[14]
Compounds M5a, M5g Enterococcus faecalis50[14]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The data highlights that specific benzofuran amides and ketoxime derivatives exhibit strong broad-spectrum antimicrobial activity.[5][16] The lack of specific antimicrobial data for 2-Methylbenzofuran-5-carbaldehyde in the surveyed literature presents an opportunity for future investigation. Its structural features, particularly the aldehyde group, could potentially be leveraged for the synthesis of novel antimicrobial compounds.

Experimental Methodologies

To ensure the scientific rigor of the comparative data presented, it is crucial to understand the underlying experimental protocols.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[17][18] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition CellCulture 1. Culture cells to exponential growth phase Seeding 2. Seed cells in a 96-well plate CellCulture->Seeding AddCompound 3. Add benzofuran derivatives at various concentrations Seeding->AddCompound Incubate1 4. Incubate for a defined period (e.g., 24-72h) AddCompound->Incubate1 AddMTT 5. Add MTT solution to each well Incubate1->AddMTT Incubate2 6. Incubate for 2-4h to allow formazan formation AddMTT->Incubate2 Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate2->Solubilize ReadAbsorbance 8. Measure absorbance at ~570 nm Solubilize->ReadAbsorbance

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Protocol for MTT Assay: [17][18][19][20]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the benzofuran derivatives and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22]

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Result Determination PrepareInoculum 1. Prepare a standardized microbial inoculum SerialDilution 2. Perform serial dilutions of benzofuran derivatives in broth PrepareInoculum->SerialDilution InoculatePlate 3. Inoculate the diluted compounds with the microbial suspension SerialDilution->InoculatePlate IncubatePlate 4. Incubate the microplate under appropriate conditions InoculatePlate->IncubatePlate VisualInspection 5. Visually inspect for microbial growth (turbidity) IncubatePlate->VisualInspection DetermineMIC 6. Identify the MIC as the lowest concentration with no visible growth VisualInspection->DetermineMIC

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Protocol for Broth Microdilution: [21][22][23][24]

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the benzofuran derivatives and perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is intricately linked to their chemical structure.[1] Key SAR observations include:

  • Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, fluorine) into the benzofuran ring or on substituents often leads to a significant increase in anticancer and antimicrobial activities.[1] This is attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets.

  • Hybrid Molecules: Combining the benzofuran scaffold with other pharmacologically active moieties, such as piperazine, triazole, or chalcone, can result in hybrid compounds with synergistic or enhanced biological effects.

  • Substitutions at C-2 and C-5: The nature of the substituent at the C-2 position is critical for cytotoxicity.[1][3] Additionally, substitutions at the C-5 position, such as hydroxyl, halogen, or amino groups, are closely related to the antibacterial activity of benzofurans.[3]

Future Directions and Conclusion

The benzofuran scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. While a wealth of data exists for a wide range of benzofuran derivatives, this guide highlights a notable information gap regarding the specific biological activities of 2-Methylbenzofuran-5-carbaldehyde. Its structural simplicity and the presence of reactive functional groups make it an attractive starting material for the synthesis of new libraries of benzofuran derivatives.

Future research should focus on a systematic evaluation of 2-Methylbenzofuran-5-carbaldehyde and its derivatives in a battery of biological assays, including cytotoxicity screening against a panel of cancer cell lines and antimicrobial susceptibility testing against clinically relevant pathogens. Such studies, guided by the SAR principles outlined in this guide, will undoubtedly contribute to the development of the next generation of benzofuran-based therapeutics.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link][1][2][4]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of analytical methods for the validation of 2-Methylbenzofuran-5-carbaldehyde, a key heterocyclic compound. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document offers practical insights and supporting data to aid in the selection and validation of the most suitable analytical technique for your specific needs.

The Critical Role of Method Validation in Pharmaceutical Analysis

Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. The objective of any analytical method validation is to demonstrate through laboratory studies that the method is suitable for its intended purpose.[1][2] This is not merely a regulatory hurdle but a fundamental aspect of scientific integrity, ensuring the reliability, consistency, and accuracy of analytical data. The most widely recognized guidelines for method validation are outlined in ICH Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6] These guidelines establish the key performance characteristics that must be evaluated.

The typical validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques for 2-Methylbenzofuran-5-carbaldehyde

The choice of an analytical method for 2-Methylbenzofuran-5-carbaldehyde is primarily dictated by its physicochemical properties. As a substituted benzofuran, it is a semi-volatile organic compound with a moderate molecular weight. The two most suitable chromatographic techniques for its analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique in the pharmaceutical industry, particularly for compounds that are non-volatile or thermally labile.[7] For 2-Methylbenzofuran-5-carbaldehyde, a reversed-phase HPLC method with UV detection is a primary candidate due to the presence of a chromophore in the molecule.

Causality behind Experimental Choices for HPLC:

  • Reversed-Phase C18 Column: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of moderately polar to non-polar compounds like 2-Methylbenzofuran-5-carbaldehyde.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to elute the analyte from the column. The ratio is optimized to achieve a suitable retention time and peak shape.

  • UV Detection: The aromatic and carbonyl moieties in the analyte allow for sensitive detection using a UV detector, typically at a wavelength corresponding to the absorbance maximum.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Given that 2-Methylbenzofuran-5-carbaldehyde is semi-volatile, GC can be a highly efficient and sensitive method, often coupled with a mass spectrometer (MS) for definitive identification.

Causality behind Experimental Choices for GC:

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is typically used for the separation of aromatic compounds.[8] The choice of stationary phase is critical for resolving the analyte from potential impurities.

  • Injector Temperature: The injector temperature must be high enough to ensure complete volatilization of the analyte without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is often employed to ensure good separation of compounds with different boiling points and to sharpen the peak shape of the analyte.

  • Mass Spectrometry (MS) Detection: Coupling GC with a mass spectrometer provides high specificity and allows for the identification of the analyte based on its mass spectrum and fragmentation pattern.

Performance Comparison: HPLC-UV vs. GC-MS

The following tables summarize representative (illustrative) validation data for the analysis of 2-Methylbenzofuran-5-carbaldehyde using both HPLC-UV and GC-MS.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MS
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
LOD 0.1 µg/mL0.02 µg/mL
LOQ 0.3 µg/mL0.06 µg/mL

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MS
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%) < 2.0%< 1.5%
Intermediate Precision (RSD%) < 2.5%< 2.0%

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of analytical methods for 2-Methylbenzofuran-5-carbaldehyde.

HPLC-UV Method Protocol
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of 2-Methylbenzofuran-5-carbaldehyde (1 mg/mL) in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • For accuracy and precision studies, prepare samples at three concentration levels (e.g., 5, 50, and 90 µg/mL).

GC-MS Method Protocol
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a stock solution of 2-Methylbenzofuran-5-carbaldehyde (1 mg/mL) in dichloromethane.

    • Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 to 50 µg/mL.

    • For accuracy and precision studies, prepare samples at three concentration levels (e.g., 1, 25, and 45 µg/mL).

Visualization of Workflows

To further clarify the process of analytical method validation and selection, the following diagrams have been generated.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC) A->B C Develop and Optimize Method B->C D Conduct Validation Studies C->D E Assess Validation Parameters D->E F Document Validation Report E->F

Caption: General workflow for analytical method validation.

G cluster_1 Method Selection Decision Tree Start Is the analyte volatile & thermally stable? Yes GC-MS is a strong candidate Start->Yes Yes No HPLC is the preferred method Start->No No Derivatization Is derivatization to increase volatility feasible? No->Derivatization Derivatization->No No GC_Deriv GC-MS with derivatization is an option Derivatization->GC_Deriv Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of 2-Methylbenzofuran-5-carbaldehyde. The choice between the two will depend on the specific requirements of the analysis and the available instrumentation.

  • HPLC-UV is a robust and reliable method that is widely available in most pharmaceutical laboratories. It is particularly advantageous if the analyte is part of a mixture containing non-volatile components.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level analysis or when definitive identification is required. The higher volatility of 2-Methylbenzofuran-5-carbaldehyde makes it an excellent candidate for GC analysis.

Ultimately, the validation data presented in this guide demonstrates that with proper method development and validation, both techniques can provide accurate and precise results that meet the stringent requirements of the pharmaceutical industry. It is recommended that the choice of method be justified based on a risk assessment and the specific analytical needs of the project.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • Lin, Y. S., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. Available from: [Link]

  • United States Pharmacopeia. 〈1225〉 Validation of Compendial Procedures. USP-NF. Available from: [Link]

  • ORBi. Analysis of furan by GC/MS. Available from: [Link]

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  • Farsalinos, K., et al. (2018). Development and Validation of Analytical Methodology for the Quantification of Aldehydes in E-Cigarette Aerosols Using UHPLC-UV. PubMed. Available from: [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Available from: [Link]

  • SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available from: [Link]

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  • Liu, Y., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. PubMed. Available from: [Link]

  • PubChem. 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. Available from: [Link]

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A Comparative Study on the Reactivity of Benzofuran Aldehydes for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, heterocyclic aldehydes serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, benzofuran aldehydes, particularly benzofuran-2-carbaldehyde and benzofuran-3-carbaldehyde, are of significant interest due to the prevalence of the benzofuran moiety in biologically active compounds. This guide provides a comparative analysis of the reactivity of benzofuran aldehydes against other key five-membered heterocyclic aldehydes, namely furan-2-carboxaldehyde, thiophene-2-carboxaldehyde, and indole-3-carboxaldehyde. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Electronic Structure and its Influence on Reactivity

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon, which is in turn influenced by the electronic properties of the aromatic ring to which it is attached.

Benzofuran Aldehydes: The fusion of a benzene ring to the furan core in benzofuran results in a more extended π-electron system compared to furan. This extended conjugation generally leads to a slight decrease in the electron-donating ability of the heterocyclic ring towards the aldehyde group. Consequently, the carbonyl carbon in benzofuran aldehydes is expected to be more electrophilic than in furan-2-carboxaldehyde, but this effect is modulated by the position of the aldehyde group.

  • Benzofuran-2-carbaldehyde: The aldehyde group is at a position analogous to that in furan-2-carboxaldehyde. The benzannulation effect is expected to withdraw some electron density, potentially increasing its reactivity towards nucleophiles compared to its furan counterpart.

  • Benzofuran-3-carbaldehyde: The aldehyde at the 3-position is influenced differently by the fused benzene ring. Electrophilic substitution on the parent benzofuran ring is known to favor the 2-position, suggesting a higher electron density at this position.[1] This implies that the 3-position is relatively more electron-deficient, which could translate to a higher electrophilicity of an attached aldehyde group.

Comparative Heterocyclic Aldehydes:

  • Furan-2-carboxaldehyde (Furfural): The oxygen atom in the furan ring is a strong π-donor, which increases the electron density on the ring and slightly deactivates the aldehyde group towards nucleophilic attack compared to benzaldehyde.

  • Thiophene-2-carboxaldehyde: Thiophene is considered more aromatic than furan due to the better ability of sulfur to participate in π-conjugation.[2] This increased aromaticity means the thiophene ring is a weaker electron donor to the aldehyde group compared to furan, suggesting a potentially higher reactivity for thiophene-2-carboxaldehyde.

  • Indole-3-carboxaldehyde: The nitrogen atom in the indole ring is a powerful electron donor, significantly increasing the electron density at the 3-position. This makes the carbonyl carbon of indole-3-carboxaldehyde less electrophilic and generally less reactive towards nucleophiles compared to other heterocyclic aldehydes.

The following diagram illustrates the logical relationship between the electronic properties of the heterocyclic ring and the resulting reactivity of the aldehyde.

G cluster_0 Electronic Properties of Heterocyclic Ring cluster_1 Aldehyde Reactivity Electron Donating Ability Electron Donating Ability Electrophilicity of Carbonyl Carbon Electrophilicity of Carbonyl Carbon Electron Donating Ability->Electrophilicity of Carbonyl Carbon Decreases Aromaticity Aromaticity Aromaticity->Electron Donating Ability Inversely Related Reactivity towards Nucleophiles Reactivity towards Nucleophiles Electrophilicity of Carbonyl Carbon->Reactivity towards Nucleophiles Increases G cluster_workflow Wittig Reaction Workflow A 1. Ylide Formation: Benzyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) B 2. Reaction with Aldehyde: Ylide + Benzofuran-2-carbaldehyde in THF A->B Add Aldehyde C 3. Oxaphosphetane Intermediate Formation B->C Nucleophilic Attack D 4. Elimination: Formation of Alkene and Triphenylphosphine oxide C->D Decomposition E 5. Work-up and Purification: Aqueous work-up, extraction, and chromatography D->E Isolate F Product: 2-(Styryl)benzofuran E->F

Caption: General workflow for a Wittig reaction with benzofuran-2-carbaldehyde.

Oxidation
Reduction

The reduction of aldehydes to primary alcohols is commonly achieved using hydride reagents like sodium borohydride (NaBH₄). [5][6]This reaction is generally efficient for most aromatic aldehydes. A comparative study on the catalytic hydrogenation of benzofuran has shown that it is more difficult to reduce the heterocyclic ring of benzofuran compared to nitrogen-containing heterocycles. This suggests that under conditions where ring reduction is a competing pathway, the selective reduction of the aldehyde group in benzofuran aldehydes would be favored.

The general selectivity of NaBH₄ for aldehydes and ketones over other functional groups makes it a suitable reagent for this transformation across the compared heterocyclic aldehydes. [7][8]

Spectroscopic Properties as a Probe for Reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the electronic environment of the aldehyde proton, which can be correlated with reactivity. A more deshielded aldehyde proton (higher chemical shift) generally indicates a more electron-deficient and thus more electrophilic carbonyl carbon.

Aldehyde¹H NMR Chemical Shift of Aldehyde Proton (δ, ppm)SolventReference
Benzofuran-2-carbaldehyde~9.8CDCl₃[9]
Furan-2-carboxaldehyde9.5-9.7CDCl₃[10]
Thiophene-2-carboxaldehyde~9.9CDCl₃-
Indole-3-carboxaldehyde~10.0CDCl₃[11]
Benzaldehyde~10.0CDCl₃[12]

The chemical shift of the aldehyde proton in benzofuran-2-carbaldehyde is comparable to that of furan-2-carboxaldehyde and slightly upfield from benzaldehyde, thiophene-2-carboxaldehyde, and indole-3-carboxaldehyde. This suggests a moderate level of electron donation from the benzofuran ring to the aldehyde group. The significant downfield shift for indole-3-carboxaldehyde, despite the strong electron-donating nature of the indole ring, is likely due to the specific magnetic anisotropy effects of the fused ring system.

Experimental Protocols

Synthesis of Benzofuran-3-carbaldehyde

A common method for the synthesis of benzofuran-3-carbaldehyde involves the Vilsmeier-Haack formylation of benzofuran. However, this typically yields the 2-carbaldehyde as the major product. [1]A more specific route to the 3-isomer is required. One such method involves the rearrangement of 4-chloromethylcoumarins. [13]Another approach is the formylation of a pre-functionalized benzofuran, for example, using n-BuLi and N-formylpiperidine on a 3-lithiated benzofuran intermediate. [13] Protocol: Synthesis of 2-(4-benzyloxy-3-methoxyphenyl)-5-(3-benzyloxypropyl)-7-methoxybenzofuran-3-carbaldehyde [13]

  • To a solution of 2-(4-benzyloxy-3-methoxyphenyl)-5-(3-benzyloxypropyl)-7-methoxybenzofuran in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add N-formylpiperidine (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Comparative Knoevenagel Condensation

This protocol allows for a qualitative comparison of the reactivity of different heterocyclic aldehydes.

  • Set up four separate reaction vessels, each containing a solution of an active methylene compound (e.g., malononitrile, 1.0 eq) and a catalytic amount of piperidine in ethanol.

  • To each vessel, add one of the following aldehydes (1.0 eq): benzofuran-2-carbaldehyde, furan-2-carboxaldehyde, thiophene-2-carboxaldehyde, or indole-3-carboxaldehyde.

  • Stir all reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) at regular intervals.

  • Observe the relative rates of consumption of the starting aldehydes and the formation of the product spots to qualitatively assess the order of reactivity.

Conclusion

The reactivity of benzofuran aldehydes is a nuanced interplay of the electronic effects of the fused aromatic system. In general, benzofuran-2-carbaldehyde exhibits a reactivity that is comparable to, or in some cases slightly lower than, substituted furan-2-carboxaldehydes in condensation reactions. The benzannulation appears to slightly decrease the electron-donating character of the furan ring, leading to a moderately electrophilic carbonyl group.

Compared to other key heterocyclic aldehydes, the following general reactivity trend in nucleophilic addition and condensation reactions can be proposed:

Thiophene-2-carboxaldehyde ≈ Benzofuran-2-carbaldehyde > Furan-2-carboxaldehyde > Indole-3-carboxaldehyde

This guide provides a foundational understanding for chemists to strategically employ benzofuran aldehydes in their synthetic campaigns. The provided data and protocols serve as a starting point for further exploration and optimization of reaction conditions to achieve desired synthetic outcomes in the pursuit of novel pharmaceuticals and functional materials.

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The Rising Therapeutic Potential of Substituted Benzofurans: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzofuran Derivatives in Anticancer, Antimicrobial, Anti-inflammatory, and Antioxidant Applications.

The benzofuran scaffold, a heterocyclic compound comprised of a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[1] Naturally occurring in various plants and also accessible through synthetic routes, benzofuran derivatives have garnered significant attention for their wide spectrum of pharmacological activities.[2][3] These compounds have shown promise in addressing a range of conditions, from chronic diseases like cancer to acute infections.[1]

This guide provides a comprehensive comparative analysis of the biological activities of substituted benzofurans, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. By synthesizing experimental data from numerous studies, this document aims to provide an in-depth technical resource to facilitate informed decisions in drug discovery and development. We will delve into structure-activity relationships, present detailed experimental methodologies, and offer a comparative look at the efficacy of various derivatives.

Anticancer Activity: A Potent and Evolving Arsenal

Benzofuran derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a variety of cancer cell lines.[4][5] The versatility of the benzofuran core allows for a wide range of substitutions, leading to compounds with diverse mechanisms of action, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[6]

A comparative analysis of the half-maximal inhibitory concentration (IC50) values from various studies reveals the significant impact of different substituents on the anticancer potency of benzofuran derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-oxadiazole hybrid 5d A549 (Lung)6.3 ± 0.7[5]
Crizotinib (Reference) A549 (Lung)8.54 ± 0.84[5]
Cisplatin (Reference) A549 (Lung)3.88 ± 0.76[5]
Benzofuran-triazole hybrid 7h A549 (Lung)10.9 ± 0.94[5]
1,2,3-selenadiazole-based benzofuran 10f MCF-7 (Breast)2.6[6]
Doxorubicin (Reference) MCF-7 (Breast)0.8[6]
Oxindole-based benzofuran hybrid 22d MCF-7 (Breast)3.41[6]
Oxindole-based benzofuran hybrid 22f MCF-7 (Breast)2.27[6]
Staurosporine (Reference) MCF-7 (Breast)4.81[6]
Benzofuran derivative 32a HePG2 (Liver), HeLa (Cervical), MCF-7 (Breast), PC3 (Prostate)8.49–16.72[6]
Doxorubicin (Reference) HePG2, HeLa, MCF-7, PC34.17–8.87[6]

Insights from the Data:

The data clearly indicates that specific substitutions on the benzofuran ring system can lead to potent anticancer activity, in some cases comparable to or even exceeding that of established reference drugs. For instance, the benzofuran-oxadiazole hybrid 5d demonstrates a lower IC50 value against the A549 lung cancer cell line than the reference drug crizotinib.[5] Similarly, the 1,2,3-selenadiazole-based benzofuran derivative 10f shows promising activity against the MCF-7 breast cancer cell line.[6]

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents are crucial for cytotoxic efficacy. For example, the presence of a methoxy group at the meta position on the phenyl ring of benzofuran-oxadiazole derivative 5d contributes to its excellent anticancer activity.[5] In contrast, the presence of two chloro electron-withdrawing groups on the phenyl ring of the benzofuran–triazole scaffold 7h results in slightly less potency.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[7][8] The assay is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt into a purple formazan product by mitochondrial dehydrogenases.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., A549, MCF-7).

    • Seed approximately 1 x 10⁴ cells per well in a 96-well plate containing 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the test benzofuran derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in fresh culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.[8]

    • Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and an untreated control (medium only).[8]

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 4 hours in the dark at 37°C.[8]

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium containing MTT without disturbing the purple formazan crystals.[8]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[8]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add benzofuran derivatives (various concentrations) incubate_24h->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted benzofurans have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[4][9] The antimicrobial efficacy is largely dependent on the nature and position of substituents on the benzofuran core.

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Benzofuran derivative 1 Salmonella typhimurium12.5[10]
Benzofuran derivative 1 Escherichia coli25[10]
Benzofuran derivative 1 Staphylococcus aureus12.5[10]
Benzofuran derivative 2 Staphylococcus aureus25[10]
Ciprofloxacin (Reference) S. typhimurium, E. coli, S. aureus-[10]
Benzofuran-5-ol derivative 20 & 21 Various fungal species1.6-12.5[4]
5-Fluorocytosine (Reference) Various fungal species-[4]
Benzofuran derivative M5a, M5g Enterococcus faecalis50[11]
Benzofuran derivative M5i, M5k, M5l Candida albicans25[11]

Insights from the Data:

The compiled data showcases the promising antimicrobial properties of certain benzofuran derivatives. For instance, benzofuran derivative 1 exhibits moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (S. typhimurium, E. coli) bacteria.[10] Furthermore, benzofuran-5-ol derivatives 20 and 21 display potent antifungal activity, with MIC values comparable or superior to the reference drug 5-fluorocytosine.[4]

Structure-activity relationship studies have indicated that substitutions at the C-3 and C-6 positions of the benzofuran ring can significantly influence antibacterial activity and strain specificity.[4] For example, compounds bearing a hydroxyl group at the C-6 position have shown excellent antibacterial activities.[4]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for screening the antimicrobial activity of compounds.[12][13] This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of an antimicrobial agent creates a zone of inhibition, a clear area where microbial growth is prevented.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Agar Plate Preparation:

    • Pour molten, sterile Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

    • Using a sterile swab, uniformly spread the prepared microbial inoculum over the entire surface of the agar plate to create a bacterial lawn.

  • Well Creation and Sample Addition:

    • Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.

    • Carefully add a defined volume (e.g., 100 µL) of the test benzofuran derivative solution (at a known concentration) into each well.

    • Include a negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[14][15] Many of these compounds have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[14]

The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

Compound/DerivativeCell LineIC50 (µM)Reference
Aza-benzofuran derivative 1 RAW 264.717.3[10]
Aza-benzofuran derivative 4 RAW 264.716.5[10]
Celecoxib (Reference) RAW 264.732.1 ± 1.7[10]
Piperazine/benzofuran hybrid 5d RAW 264.752.23 ± 0.97[14]

Insights from the Data:

The presented data highlights the potent anti-inflammatory effects of certain benzofuran derivatives. Aza-benzofuran derivatives 1 and 4 exhibit significant inhibition of nitric oxide production, with IC50 values lower than the reference drug celecoxib.[10] This suggests their potential as effective anti-inflammatory agents.

The anti-inflammatory mechanism of these compounds is often linked to their ability to suppress the expression of pro-inflammatory enzymes and cytokines. For instance, the piperazine/benzofuran hybrid 5d has been shown to down-regulate the secretion of pro-inflammatory factors such as NO, COX-2, TNF-α, and IL-6 by inhibiting the NF-κB and MAPK signaling pathways.[14]

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 IKK IKKα/IKKβ LPS->IKK NO NO ERK->NO TNFa TNF-α JNK->TNFa COX2 COX-2 p38->COX2 IkB IκBα IKK->IkB phosphorylates NFkB p65 (NF-κB) IkB->NFkB releases NFkB->NO NFkB->COX2 NFkB->TNFa IL6 IL-6 NFkB->IL6 Benzofuran Substituted Benzofurans Benzofuran->ERK Benzofuran->JNK Benzofuran->p38 Benzofuran->IKK Benzofuran->NFkB

Inhibition of NF-κB and MAPK signaling pathways by substituted benzofurans.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable metabolite of NO, in the supernatant of cultured macrophages as an indicator of NO production. The Griess reagent is used for the colorimetric detection of nitrite.[16]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[16]

  • Compound and LPS Treatment:

    • Treat the cells with various concentrations of the test benzofuran derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours to induce an inflammatory response and NO production.[16]

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[16]

  • Absorbance Measurement:

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases. Benzofuran derivatives have been investigated for their antioxidant properties, with many demonstrating the ability to scavenge free radicals.[17][18]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for evaluating the antioxidant capacity of compounds.

Compound/DerivativeSolventrIC50 (mols antioxidant / mols DPPH•)Reference
Benzofuran-2-one derivative 9 Methanol0.18[19]
Benzofuran-2-one derivative 15 Methanol0.31[19]
Benzofuran-2-one derivative 18 Methanol0.25[19]
Benzofuran-2-one derivative 20 Methanol0.23[19]
Trolox (Reference) Methanol0.41[17]
Benzofuran-2-one derivative 20 Acetonitrile0.17[19]
Trolox (Reference) Acetonitrile1.00[17]

Insights from the Data:

The comparative data indicates that several benzofuran-2-one derivatives possess significant antioxidant activity, with some performing comparably to or even better than the standard antioxidant Trolox, particularly in methanolic solutions.[19] The solvent used in the assay can significantly influence the measured antioxidant capacity. For example, compound 20 shows a much better relative IC50 value in acetonitrile compared to methanol.[19]

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to the DPPH radical, thereby neutralizing it. The substitution pattern on the benzofuran ring plays a crucial role in this hydrogen-donating ability.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the principle that antioxidants can donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[20]

Step-by-Step Methodology:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a final concentration of approximately 80 µg/mL.[20]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test benzofuran derivative to separate wells.[20]

    • Add 180 µL of the DPPH solution to each well and mix.[20]

    • Incubate the plate in the dark at room temperature for 30 minutes.[20]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[20]

    • Use a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid or Trolox).

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the concentration of the compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

Substituted benzofurans represent a highly versatile and promising class of compounds with a broad range of biological activities. The comparative data presented in this guide underscores their potential in the development of novel therapeutics for cancer, infectious diseases, and inflammatory conditions. The structure-activity relationships highlighted provide valuable insights for the rational design of more potent and selective benzofuran derivatives.

The detailed experimental protocols included serve as a practical resource for researchers in the field, ensuring the standardization and reproducibility of future studies. While significant progress has been made, further in-depth investigations into the mechanisms of action, in vivo efficacy, and safety profiles of the most promising candidates are crucial for their successful translation into clinical applications. The continued exploration of the vast chemical space offered by the benzofuran scaffold holds great promise for the future of drug discovery.

References

A comprehensive list of references is available upon request.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.